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4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride Documentation Hub

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  • Product: 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride
  • CAS: 1220021-20-4

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride: A Comprehensive Technical Guide

Executive Summary The rational design and synthesis of sterically hindered aryloxypiperidines are critical in the development of neuroactive agents, GPCR ligands, and ion channel modulators. This whitepaper details the o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of sterically hindered aryloxypiperidines are critical in the development of neuroactive agents, GPCR ligands, and ion channel modulators. This whitepaper details the optimized synthesis pathway for 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride . By circumventing the limitations of traditional nucleophilic substitution through a highly controlled Mitsunobu etherification, this guide provides a robust, self-validating protocol designed for high yield, strict stereoelectronic control, and seamless scalability.

Introduction & Mechanistic Rationale

Synthesizing 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride presents a distinct stereoelectronic challenge. The target molecule features an ether linkage connecting a piperidine ring to a highly hindered 2,4-di-tert-butylphenyl moiety.

The Steric Challenge: Attempting a classical Williamson ether synthesis (alkylating the phenoxide with N-Boc-4-tosyloxypiperidine) typically results in extremely low yields. The bulky ortho-tert-butyl group on the phenol acts as a steric shield, severely restricting the trajectory of the phenoxide nucleophile. Furthermore, under the strongly basic conditions required to generate the phenoxide, the secondary electrophile (tosyloxypiperidine) is highly susceptible to competing E2 elimination, yielding unwanted tetrahydropyridine byproducts.

The Mitsunobu Solution: To overcome these thermodynamic and kinetic barriers, the 1 is the premier methodology [1]. By treating 2,4-di-tert-butylphenol with N-Boc-4-hydroxypiperidine in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), the secondary alcohol is activated in situ into a highly electrophilic oxyphosphonium ion. This mechanism allows the sterically hindered phenol to participate in a tightly associated ion pair, driving the Sₙ2 displacement forward under mild, neutral conditions without the risk of E2 elimination [2].

Retrosynthetic Analysis & Pathway Design

The retrosynthetic disconnection of the ether C-O bond naturally leads back to the commercially available 2,4-di-tert-butylphenol and N-Boc-4-hydroxypiperidine. The forward synthesis is executed in two distinct stages: the formation of the sterically hindered ether linkage, followed by the anhydrous cleavage of the tert-butyloxycarbonyl (Boc) protecting group to yield the final hydrochloride salt.

SynthesisPathway SM1 2,4-Di-tert-butylphenol + N-Boc-4-hydroxypiperidine Int1 N-Boc-4-[2,4-di(tert-butyl) phenoxy]piperidine SM1->Int1 DIAD, PPh3 THF, 0°C to RT (Mitsunobu Reaction) Prod 4-[2,4-Di(tert-butyl)phenoxy] piperidine hydrochloride Int1->Prod 4M HCl in Dioxane RT, 2h (Boc Deprotection)

Forward synthesis pathway of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride.

Detailed Experimental Protocols

As a self-validating system, the following protocols integrate real-time analytical checkpoints to ensure the integrity of the synthesis.

ExpWorkflow Prep 1. Reagent Preparation Dry THF, Argon Atmosphere Mix 2. Mixture Cooling SMs + PPh3 in THF at 0°C Prep->Mix Add 3. DIAD Addition Dropwise over 30 mins Mix->Add React 4. RT Incubation Stir for 16 hours Add->React Purify 5. Workup & Column Isolate N-Boc Intermediate React->Purify Deprotect 6. HCl Treatment 4M HCl in Dioxane Purify->Deprotect Cryst 7. Crystallization Precipitate HCl Salt Deprotect->Cryst

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step 1: Mitsunobu Coupling

Objective: Synthesis of N-Boc-4-[2,4-di(tert-butyl)phenoxy]piperidine.

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 2,4-di-tert-butylphenol (1.0 equiv, 10 mmol) and N-Boc-4-hydroxypiperidine (1.2 equiv, 12 mmol) in anhydrous THF (0.2 M). Add triphenylphosphine (1.3 equiv, 13 mmol).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The initial reaction between PPh₃ and DIAD to form the Morrison-Brunn-Huisgen betaine intermediate is highly exothermic. Cooling prevents the thermal degradation of this intermediate and suppresses premature side reactions.

  • Activation: Add DIAD (1.3 equiv, 13 mmol) dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Validation & Workup: Monitor via TLC (Hexanes:EtOAc 4:1). The starting phenol (R_f ~ 0.7) should disappear, replaced by a new UV-active spot (R_f ~ 0.5). Concentrate the mixture in vacuo and purify via flash column chromatography to yield the intermediate as a viscous oil.

Step 2: Boc-Deprotection and Salt Formation

Objective: Synthesis of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride.

  • Deprotection: Dissolve the purified N-Boc intermediate (1.0 equiv, 5 mmol) in a minimal amount of anhydrous dichloromethane (DCM, 5 mL).

  • Acidification: Slowly add 4M HCl in dioxane (10 equiv, 50 mmol) at room temperature. Stir for 2 hours.

    • Causality: Anhydrous HCl in dioxane is utilized instead of aqueous acids. The strict absence of water prevents hydrolytic cleavage of the newly formed, sterically stressed ether bond. Furthermore, dioxane is a moderate-polarity solvent in which the resulting hydrochloride salt is entirely insoluble.

  • Isolation: As the Boc group is cleaved (releasing isobutylene and CO₂ gases), the target hydrochloride salt will spontaneously crash out of the solution as a white precipitate.

  • Validation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum. TLC of the solid in non-polar solvents will show baseline retention (R_f = 0.0), confirming complete removal of the lipophilic Boc group.

Quantitative Data & Reaction Optimization

To maximize the efficiency of the sterically hindered etherification, several parameters were evaluated. The data below summarizes the empirical optimization of the Mitsunobu step [3].

ConditionAzodicarboxylateSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
A (Standard) DEADTHF0 to 2565Moderate yield; DEAD is shock-sensitive and limits scalability.
B (Optimized) DIAD THF 0 to 25 82 Optimal yield; DIAD is a stable liquid, ensuring precise stoichiometric addition.
C (Thermal) DIADToluene0 to 8045Elevated temperatures led to the premature decomposition of the betaine intermediate.
D (Additive) DIAD + Et₃NTHF0 to 2530Base addition hindered the critical protonation of the betaine by the phenol [4].

Table 1: Optimization parameters for the Mitsunobu etherification of 2,4-di-tert-butylphenol.

Conclusion

The synthesis of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride requires precise circumvention of severe steric hindrance. By employing a tightly controlled Mitsunobu etherification utilizing DIAD and PPh₃ in anhydrous THF, the secondary alcohol is effectively activated for Sₙ2 displacement by the bulky phenoxide. Subsequent anhydrous deprotection using 4M HCl in dioxane ensures the structural integrity of the ether linkage while driving the spontaneous crystallization of the highly pure target hydrochloride salt. This pathway provides a scalable, self-validating framework for researchers developing complex aryloxypiperidine libraries.

References

  • Identification of Ligand Binding Hot Spots of the Histamine H1 Receptor following Structure-Based Fragment Optimization Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality Source: Chemical Science - RSC Publishing URL:[Link]

  • Synthesis by Substitution Source: Thieme E-Books URL:[Link]

  • Metal-Free Oxidative Annulation of Phenols and Amines: A General Synthesis of Benzoxazoles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

Structural Elucidation of 4-[2,4-Di(tert-butyl)phenoxy]piperidine Hydrochloride: A Comprehensive X-Ray Crystallography Guide

Introduction and Structural Challenges As a Senior Application Scientist in structural biology and solid-state chemistry, I frequently encounter the unique crystallographic challenges posed by amphiphilic small molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Challenges

As a Senior Application Scientist in structural biology and solid-state chemistry, I frequently encounter the unique crystallographic challenges posed by amphiphilic small molecules. 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride is a prime example. This molecule features a highly polar, hydrogen-bonding piperidinium hydrochloride headgroup coupled with a sterically hindered, lipophilic 2,4-di-tert-butylphenoxy tail.

The primary crystallographic hurdle here is the rotational and positional disorder inherent to the bulky tert-butyl groups[1]. Because these groups occupy large packing voids and possess low rotational energy barriers, they often smear electron density maps if not handled with rigorous cryogenic data collection and advanced refinement modeling. This guide provides a self-validating, step-by-step methodology for the successful crystal growth, diffraction analysis, and structural refinement of this class of compounds.

Experimental Methodologies & Causality

Single Crystal Growth via Vapor Diffusion

Standard solvent evaporation often fails for amphiphilic salts, yielding oils or microcrystalline powders due to rapid supersaturation. Vapor diffusion is the method of choice because it slowly lowers the dielectric constant of the medium, inducing controlled, high-quality nucleation.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 50 mg of the synthesized compound in 1.0 mL of Methanol (the "good" solvent) in a 4 mL inner glass vial. Methanol effectively solvates both the polar hydrochloride salt and the lipophilic aromatic system.

  • Antisolvent Chamber: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of Diethyl Ether (the "antisolvent").

  • Incubation: Seal the outer 20 mL vial tightly with a PTFE-lined cap and incubate in a vibration-free environment at 4 °C.

  • Self-Validation Check: Inspect the vial after 48 hours. If the inner solution is instantly cloudy, the diffusion rate is too high (indicating kinetic precipitation rather than thermodynamic crystallization). To correct this, restart the process but restrict the aperture of the inner vial using a pierced septum to slow the ether diffusion.

Cryogenic X-Ray Data Collection

Data collection at room temperature is strongly discouraged for molecules with tert-butyl groups. Cryocooling to 100 K kinetically traps the conformers, significantly reducing the atomic displacement parameters (ADPs) and allowing for the resolution of disordered states[1].

Step-by-Step Protocol:

  • Harvesting: Submerge the crystals in a drop of inert perfluoropolyether oil (e.g., Fomblin Y) to protect the hygroscopic hydrochloride salt from ambient moisture.

  • Mounting: Isolate a single crystal (optimal dimensions ~0.2 × 0.1 × 0.1 mm) using a polyimide micromount and immediately flash-cool it in a 100 K nitrogen gas stream on the diffractometer.

  • Data Collection: Utilize a Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) microfocus X-ray source.

  • Self-Validation Check: Before committing to a full 12-hour collection, harvest preliminary frames. An internal merging R -factor ( Rint​ ) of <0.05 and the presence of sharp diffraction spots at high resolution ( <0.8 Å) validate the crystal's long-range order.

Structure Solution and Disorder Modeling

Once the phase problem is solved using dual-space methods (e.g., SHELXT), the heavy atoms (Cl, O, N, C) are located. However, the tert-butyl groups will likely present as enlarged, non-positive definite (NPD) thermal ellipsoids.

Step-by-Step Protocol:

  • Identify Disorder: Locate the smeared electron density peaks around the quaternary carbon of the tert-butyl group in the Fourier difference map.

  • Split-Atom Modeling: Model the disorder by splitting the three methyl carbon atoms into two distinct orientations (Part 1 and Part 2).

  • Restraints: Assign a free variable to their occupancies (e.g., 0.60 / 0.40). Apply similarity restraints on 1,2- and 1,3-distances (SADI) and enhanced rigid-bond restraints (RIGU) to ensure the thermal ellipsoids remain chemically sensible.

  • Self-Validation Check: Analyze the final residual electron density ( Δρ ). A successful disorder model will yield maximum and minimum residual peaks of <0.5e−/A˚3 , confirming that the split-atom model fully accounts for the experimental electron density.

Conformational and Supramolecular Analysis

The structural logic of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride is governed by a balance of strong electrostatic interactions and steric repulsion.

  • Piperidine Conformation: The piperidine ring typically adopts a stable chair conformation to minimize transannular strain, though specific crystal packing forces can occasionally distort it toward a screw-boat geometry[2]. The layered supramolecular arrangement is heavily dictated by these ring conformations[3].

  • Hydrogen Bonding Network: The protonated piperidinium nitrogen ( N+ ) acts as a robust hydrogen bond donor to the chloride anion ( Cl− ). These N−H⋯Cl interactions (typically 3.10 – 3.25 Å in length) form the primary structural motif, linking the molecules into 1D chains or isolated dimers[2].

Quantitative Data Summary
ParameterAnticipated Value / RangeCausality / Rationale
Crystal System Monoclinic or TriclinicLow symmetry is typical for bulky, asymmetric organic salts.
Space Group P21​/c or P1ˉ Centrosymmetric packing is favored by achiral salts.
Data Collection Temp. 100(2) KEssential to freeze tert-butyl rotational disorder[1].
N−H⋯Cl Distance 3.10 – 3.25 ÅStandard strong hydrogen bond distance for amine hydrochlorides[2].
Final R1​ Value <0.05 Indicates a highly accurate structure and successful disorder modeling.
Residual Density ( Δρ ) ±0.3−0.5e−/A˚3 Validates that no unmodeled atoms or severe disorder remain.

Visualizations

Workflow N1 1. Vapor Diffusion (MeOH / Et2O) N2 2. Cryocooling (100 K) & Flash-Freezing N1->N2 N3 3. XRD Data Collection (Mo Kα Source) N2->N3 N4 4. Phase Solution (Dual-Space Methods) N3->N4 N5 5. Anisotropic Refinement (SHELXL) N4->N5 N6 6. Disorder Modeling (tert-butyl splitting) N5->N6 N7 7. Self-Validation (Residual Density Check) N6->N7

Workflow for X-ray crystallographic analysis of piperidine hydrochloride.

Supramolecular N Piperidinium (N+) H Proton (H) N->H Covalent O Phenoxy (O) N->O Steric Hindrance Cl Chloride (Cl-) H->Cl H-Bonding Cl->N Electrostatic

Logical relationship of supramolecular interactions in the crystal lattice.

References

  • Title: Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)
  • Title: Weak Intermolecular Interactions and Molecular Recognition: Structure and Dynamics of the Benzene and Pyridine p-tert-Butylcalix[4]arene Inclusions Source: The Journal of Physical Chemistry B - ACS Publications URL
  • Title: Structures of piperazine, piperidine and morpholine Source: ResearchGate URL

Sources

Foundational

Advanced Safety and Handling Whitepaper: 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride in API Development

Executive Summary In modern pharmaceutical synthesis, sterically hindered phenoxypiperidines serve as critical building blocks for active pharmaceutical ingredients (APIs). The compound 4-[2,4-Di(tert-butyl)phenoxy]piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical synthesis, sterically hindered phenoxypiperidines serve as critical building blocks for active pharmaceutical ingredients (APIs). The compound 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride represents a highly specialized intermediate. Its bipartite molecular architecture—combining a basic piperidine ring with an extremely lipophilic, sterically bulky di-tert-butylphenoxy moiety—presents unique physicochemical behaviors and toxicological hazards. This whitepaper establishes a self-validating framework for the safe handling, analytical verification, and environmental management of this compound, grounded in authoritative Good Manufacturing Practice (GMP) and hazard communication standards.

Physicochemical & Structural Profiling

Understanding the macroscopic hazards of a chemical begins with its microscopic structure. The hydrochloride salt is intentionally formulated to stabilize the basic piperidine nitrogen, preventing rapid aerial oxidation and degradation during transit[1]. However, the massive steric bulk of the tert-butyl groups severely restricts aqueous solubility, dominating the compound's phase behavior.

PropertyValueCausality / Safety Implication
Molecular Formula C19H31NO · HClThe HCl salt stabilizes the amine but renders the crystalline powder highly hygroscopic, prone to moisture-induced caking[2].
Molecular Weight 325.92 g/mol High molecular weight with significant lipophilic bulk dictates low volatility but high dermal retention.
Physical State Solid (Crystalline)Mechanical agitation can generate fine particulates, forming explosible dust-air mixtures[3].
Solubility Soluble in Methanol, DMSO; Sparingly in WaterThe di-tert-butyl groups restrict aqueous solubility, complicating biological decontamination and requiring organic solvents for HPLC[4].
Storage 2–8 °C (Desiccated)Cold storage minimizes thermal degradation, while desiccation prevents the hydrolysis of the hydrochloride salt[1].

Toxicological Framework & Hazard Causality

The toxicological profile of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride is dictated by its structural moieties. By extrapolating from established hazard frameworks for analogous phenoxypiperidines[5] and piperidine hydrochlorides[6], we can establish a predictive safety model:

  • Acute Oral Toxicity (H301/H302): Piperidine derivatives are readily absorbed through the gastrointestinal tract. The extreme lipophilicity imparted by the di-tert-butylphenoxy group enhances transcellular diffusion across the intestinal epithelium, leading to rapid systemic distribution and justifying its classification as toxic if swallowed[6],[7].

  • Skin Corrosion and Eye Irritation (H315 / H319): The basicity of the piperidine nitrogen, even when protonated as an HCl salt, induces localized pH shifts upon contact with physiological moisture (sweat or tears). This leads to severe eye irritation and skin corrosion[5]. Furthermore, the lipophilic nature of the compound strips dermal lipids, exacerbating barrier breakdown and enhancing dermal penetration[4].

  • Respiratory Tract Irritation (H335): Inhalation of the fine crystalline dust causes micro-abrasions and chemical burns along the mucosal lining of the upper respiratory tract[5].

Self-Validating Protocol for API Intermediate Handling

To ensure scientific integrity and compliance with ICH Q7 guidelines for API intermediates[8],[1], handling must follow a self-validating system. This means every protocol step contains an internal control to verify its success before progressing.

Step 1: Gravimetric & Visual Verification (Quarantine State)
  • Action: Transfer the sealed shipment to a Class II Type B2 Biological Safety Cabinet (100% exhaust). Weigh the sealed container and compare it against the manufacturer's Certificate of Analysis (CoA).

  • Causality: Piperidine hydrochloride powders can form combustible dust concentrations in the air[6]. The B2 cabinet prevents the recirculation of these potentially explosive and toxic particulates.

  • Validation: A mass discrepancy of >0.5% indicates potential container breach or moisture ingress, triggering an immediate Out-of-Specification (OOS) protocol[1].

Step 2: Analytical Sampling & Reconstitution
  • Action: Using grounded, anti-static spatulas, extract a 5.0 mg sample. Dissolve immediately in 1.0 mL of LC-MS grade Methanol.

  • Causality: Anti-static tools are critical; the hygroscopic powder increases the risk of static discharge, which could ignite the dust[3]. Methanol is required because the di-tert-butyl groups render the compound insoluble in purely aqueous buffers.

Step 3: HPLC-UV/MS Validation (The Self-Validating Step)
  • Action: Analyze the sample via C18 reverse-phase LC-MS (Mobile phase: Water/Acetonitrile with 0.1% Formic Acid).

  • Internal Control: Inject a blank (Methanol) prior to the sample to establish a baseline, followed by a known reference standard.

  • Causality: The blank validates that there is no column carryover. The mass spectrometer must confirm the base peak of m/z 290.2 [M+H]⁺ (the free base mass of the compound). Only batches demonstrating ≥98.0% purity are released from quarantine[1].

Workflow Visualization

The following diagram maps the critical decision tree for the receipt and validation of the API intermediate.

G N1 API Intermediate Receipt (Quarantine State) N2 Visual & Gravimetric Inspection N1->N2 N3 Analytical Validation (HPLC/MS & NMR) N2->N3 N4 Quality Assessment N3->N4 N5 Approved for Synthesis (Store at 4°C) N4->N5 Pass N6 Quarantine / Reject (OOS Protocol) N4->N6 Fail

Fig 1. Self-validating receipt, inspection, and analytical release workflow for APIs.

Environmental & Disposal Directives

In the event of a spill, standard aqueous decontamination is insufficient due to the compound's lipophilicity.

  • Containment: Do not use water initially, as it will cause the hydrophobic powder to disperse and float.

  • Collection: Use a HEPA-filtered vacuum designed for combustible dusts to remove the bulk solid[4].

  • Chemical Decontamination: Wipe the affected surfaces with a 70% Isopropanol or Methanol solution to dissolve residual lipophilic traces, followed by a standard detergent wash[7].

  • Disposal: All contaminated PPE and wipes must be sealed in high-density polyethylene (HDPE) bags and incinerated at an approved chemical waste facility. Do not flush into surface water or sanitary sewer systems[6].

References[6] Fisher Scientific. "SAFETY DATA SHEET: Piperidine hydrochloride." Fisher Scientific SDS Database. URL:https://www.fishersci.com/us/en/catalog/search/sdshome.html[3] Thermo Fisher Scientific. "Piperidine hydrochloride - SAFETY DATA SHEET." Thermo Fisher Scientific. URL:https://www.thermofisher.com/[2] Fisher Scientific. "SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine hydrochloride." Fisher Scientific SDS Database. URL:https://www.fishersci.com/us/en/catalog/search/sdshome.html[7] ChemScene. "Safety Data Sheet: 3-(P-tolyl)piperidine hydrochloride." ChemScene LLC. URL: https://www.chemscene.com/[4] Matrix Scientific. "Safety Data Sheet: 4-Phenoxypiperidine." Matrix Scientific / Canbiopharm. URL:https://www.canbipharm.com/[5] National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 18878, 4-Phenoxypiperidine." PubChem. URL:https://pubchem.ncbi.nlm.nih.gov/compound/18878[8] U.S. Food and Drug Administration (FDA). "Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients." FDA Guidance Documents. URL:https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q7-good-manufacturing-practice-guidance-active-pharmaceutical-ingredients-guidance-industry[1] European Medicines Agency (EMA). "ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients." EMA Quality Guidelines. URL:https://www.ema.europa.eu/en/human-regulatory-overview/research-and-development/quality-guidelines/active-substance

Sources

Exploratory

in vitro binding affinity of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride

An In-Depth Technical Guide to Determining the In Vitro Binding Affinity of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride Authored by: A Senior Application Scientist This guide provides a comprehensive framework...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the In Vitro Binding Affinity of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the accurate and reproducible determination of the in vitro binding affinity of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride. While the specific binding targets for this compound are not extensively characterized in publicly available literature, this document outlines the principles and detailed protocols for empirical target identification and subsequent high-fidelity affinity measurement. We will explore a multi-pronged approach, beginning with broad screening methodologies and progressing to precise, quantitative assays such as radioligand binding, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). This guide is intended for researchers, scientists, and drug development professionals engaged in molecular interaction analysis and lead characterization.

Introduction: The Imperative of Affinity in Drug Discovery

The binding affinity of a compound for its biological target is a cornerstone of drug development. It dictates potency, selectivity, and ultimately, the therapeutic window of a potential drug candidate. A high-affinity interaction is often a prerequisite for effective pharmacological intervention at physiologically relevant concentrations. 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride is a molecule with potential for biological activity; however, a robust understanding of its molecular targets and the strength of its interaction is paramount before advancing it through the development pipeline.

This guide provides the strategic and technical framework to elucidate these critical parameters. We will move beyond simple protocol recitation to explain the 'why' behind experimental choices, ensuring that the generated data is not only accurate but also contextually understood.

Phase 1: Target Identification and Initial Screening

Given the lack of established primary targets for 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride in the literature, the initial step is necessarily one of discovery. A broad-based screening approach is recommended to identify potential interacting partners.

Recommended Screening Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography coupled with mass spectrometry is a powerful, unbiased method for identifying molecular targets from a complex biological sample (e.g., cell lysate).

Principle: The compound of interest (the "bait") is immobilized on a solid support matrix. A cell or tissue lysate is then passed over this matrix. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The retained proteins are then eluted and identified using mass spectrometry.

Experimental Workflow: AC-MS

cluster_prep Phase 1: Preparation cluster_binding Phase 2: Binding & Elution cluster_analysis Phase 3: Analysis a Synthesize or Procure 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride with a linker b Couple compound to activated chromatography resin (e.g., NHS-activated Sepharose) a->b d Equilibrate the affinity column b->d c Prepare clarified cell lysate (e.g., from a relevant cell line like SH-SY5Y or HEK293) e Load cell lysate onto the column c->e d->e f Wash column extensively with buffer to remove non-specific binders e->f g Elute bound proteins using a competitive ligand or changing buffer conditions (e.g., pH, salt) f->g h Collect eluate fractions g->h i Prepare proteins for MS (e.g., trypsin digest) h->i j Analyze peptides by LC-MS/MS i->j k Identify proteins using a protein database search algorithm j->k

Caption: Workflow for target identification using Affinity Chromatography-Mass Spectrometry.

Phase 2: Quantitative Affinity Determination - The Gold Standard Radioligand Binding Assay

Once a putative target is identified (e.g., a specific G-protein coupled receptor or ion channel), a radioligand binding assay is the gold standard for determining the inhibition constant (Kᵢ) of our unlabeled test compound.

Principle: This is a competitive binding assay. A radiolabeled ligand ([³H]-ligand) with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The unlabeled test compound, 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride, is added at increasing concentrations. The test compound will compete with the radioligand for binding to the receptor. By measuring the decrease in radioligand binding as the concentration of the test compound increases, we can calculate the affinity (Kᵢ) of the test compound.

Detailed Protocol: Competitive Radioligand Binding Assay

Materials:

  • Target Source: Cell membranes prepared from cells overexpressing the identified target receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand known to bind the target with high affinity and specificity. The concentration used should be approximately its Kₔ value.

  • Test Compound: 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride, dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions prepared.

  • Assay Buffer: Buffer composition is critical and must be optimized for the specific target. A common starting point is 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target to define non-specific binding.

  • Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand via filtration over glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: To quantify the radioactivity trapped on the filters.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding (TB): Radioligand + Assay Buffer + Vehicle.

    • Non-specific Binding (NSB): Radioligand + NSB Agent + Vehicle.

    • Competition: Radioligand + Serial dilutions of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride.

  • Reagent Addition: Add assay buffer, test compound/NSB agent/vehicle, and the membrane preparation to the wells.

  • Initiate Reaction: Add the radioligand to all wells to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. This time must be determined empirically in preliminary experiments.

  • Termination: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes and any bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of the test compound.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the dissociation constant of the radioligand for the receptor.

Data Summary Table:

ParameterDescriptionExample Value
Radioligand Usede.g., [³H]-Dopamine-
Radioligand KₔDissociation constant of the radioligand.2.5 nM
Radioligand Conc. [L]Concentration of radioligand used in the assay.2.5 nM
IC₅₀ (Test Compound)Concentration of test compound that inhibits 50% of specific binding.150 nM
Calculated Kᵢ Affinity constant of the test compound for the receptor. 75 nM

Orthogonal Validation: Label-Free Techniques

To ensure the trustworthiness of the binding data, it is crucial to employ an orthogonal method—a technique that relies on a different physical principle. This guards against artifacts that may be specific to a single assay format.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. One binding partner (e.g., the target receptor) is immobilized on the chip, and the other (the analyte, our test compound) is flowed over the surface. Binding causes a change in mass at the surface, which alters the refractive index, generating a measurable signal in real-time. This allows for the determination of association (kₐ) and dissociation (kₔ) rate constants, from which the equilibrium dissociation constant (Kₔ) can be calculated (Kₔ = kₔ/kₐ).

Experimental Workflow: SPR

cluster_prep Phase 1: Preparation cluster_binding Phase 2: Binding Cycle cluster_analysis Phase 3: Data Analysis a Immobilize purified target protein onto SPR sensor chip (e.g., via amine coupling) c Flow running buffer over sensor surface to establish baseline a->c b Prepare serial dilutions of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride in running buffer d Inject analyte (test compound) for a set time (Association Phase) b->d c->d e Switch back to running buffer (Dissociation Phase) d->e f Inject regeneration solution to remove bound analyte e->f f->c g Repeat binding cycle for each analyte concentration h Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) g->h i Determine ka, kd, and KD h->i

Caption: A typical experimental cycle for Surface Plasmon Resonance (SPR) analysis.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. It is the only technique that can determine all binding parameters (Kₔ, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment. In an ITC experiment, a solution of the ligand (our test compound) is titrated into a solution of the target protein in the sample cell of a calorimeter. The resulting heat changes are measured and plotted against the molar ratio of ligand to protein.

Self-Validation and Trustworthiness: The ability of ITC to determine binding stoichiometry provides an internal validation check. A measured stoichiometry of n=1 for a 1:1 binding model provides strong confidence in the accuracy of the affinity measurement.

Conclusion: Synthesizing a High-Confidence Affinity Profile

Determining the in vitro binding affinity of a novel compound like 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride is a systematic process of discovery and confirmation. By beginning with an unbiased screening method like AC-MS, a putative target can be identified. This hypothesis must then be rigorously tested using a high-sensitivity, gold-standard method such as a competitive radioligand binding assay. Finally, to ensure the highest degree of scientific integrity, the affinity value should be confirmed using an orthogonal, label-free technique like SPR or ITC. A convergence of affinity values (e.g., Kᵢ from radioligand assay and Kₔ from SPR) provides a high-confidence data package, forming a solid foundation for further preclinical development.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Kᵢ) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Schasfoort, R. B. M. (Ed.). (2017). Handbook of Surface Plasmon Resonance (2nd ed.). Royal Society of Chemistry. [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]

Foundational

Pharmacokinetic Profiling of 4-[2,4-Di(tert-butyl)phenoxy]piperidine Hydrochloride: A Comprehensive Technical Guide

Target Audience: Researchers, Bioanalytical Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Physicochemical Rationale The development of novel t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Physicochemical Rationale

The development of novel therapeutics often involves complex lipophilic amines. 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride (hereafter referred to as DTBPP) represents a structurally unique chemical entity characterized by a highly lipophilic di-tert-butylphenoxy moiety ether-linked to a basic piperidine ring.

Understanding the pharmacokinetics (PK) of DTBPP requires a first-principles approach to its physicochemical properties. The bulky tert-butyl groups drive a high partition coefficient (LogP > 4.0), ensuring rapid passive membrane permeability. Conversely, the piperidine nitrogen acts as a strong base (pKa ~9.5), meaning the molecule is predominantly ionized at physiological pH (7.4) but can still partition into lipid bilayers in its transient free-base form. This specific combination of high lipophilicity and basicity classifies DTBPP as a Cationic Amphiphilic Drug (CAD) , which fundamentally dictates its absorption, massive volume of distribution, and metabolic clearance pathways.

Distribution: The Mechanism of Lysosomal Trapping

A defining pharmacokinetic feature of lipophilic amines like DTBPP is an exceptionally large apparent Volume of Distribution (Vd). This is not merely an artifact of plasma protein binding; it is a direct result of subcellular sequestration.

Causality of Tissue Accumulation

At the physiological pH of blood plasma (7.4) and cytosol (7.2), a small fraction of DTBPP exists as an uncharged free base, which rapidly diffuses across lipophilic cellular membranes. However, upon entering the acidic environment of lysosomes (pH 4.5–5.0), the piperidine nitrogen becomes fully protonated. Because biological membranes are highly impermeable to charged cations, the ionized drug cannot diffuse back into the cytosol. This creates a one-way biochemical sink—a phenomenon known as lysosomal trapping —which has been well-documented in immortalized human hepatocytes for similar lipophilic amines .

G Blood Blood Plasma (pH 7.4) Unionized Drug Fraction Cytosol Cytosol (pH 7.2) Membrane Diffusion Blood->Cytosol Passive Permeability Lysosome Lysosome (pH 4.5) Protonation & Trapping Cytosol->Lysosome pH Partitioning Vd High Volume of Distribution (Tissue Accumulation) Lysosome->Vd Subcellular Sink

Mechanism of lysosomal trapping for lipophilic amines leading to high volume of distribution.

Metabolism: CYP450-Mediated Biotransformation

The metabolic clearance of DTBPP is governed by its steric and electronic properties. The ether linkage is relatively stable, and the aromatic ring is sterically shielded by the bulky tert-butyl groups, preventing direct aromatic hydroxylation.

Causality of Metabolic Liability

Instead, the metabolic soft spots are the tert-butyl groups themselves and the piperidine ring. Aliphatic hydroxylation of tert-butyl groups is a known clearance mechanism catalyzed primarily by CYP3A4 and CYP2C8 , a pathway extensively characterized in other bulky alkylphenol-containing drugs like Dasabuvir . Concurrently, the piperidine ring is susceptible to N-oxidation and alpha-carbon hydroxylation, leading to ring opening.

G Parent 4-[2,4-Di(tert-butyl)phenoxy] piperidine CYP Hepatic CYP450 (CYP3A4 / CYP2C8) Parent->CYP Metab1 tert-Butyl Hydroxylation (Aliphatic Oxidation) CYP->Metab1 Major Pathway Metab2 Piperidine N-Oxidation (Ring Modification) CYP->Metab2 Minor Pathway Phase2 Phase II Conjugation (Glucuronidation) Metab1->Phase2 Metab2->Phase2

Primary CYP450-mediated biotransformation pathways for the di-tert-butylphenoxy moiety.

Protocol: Self-Validating In Vitro CYP450 Phenotyping

To definitively map the metabolic clearance of DTBPP, a recombinant CYP phenotyping assay must be executed with built-in validation controls.

  • System Preparation: Thaw Human Liver Microsomes (HLMs) and recombinant CYP enzymes (CYP1A2, 2C8, 2C9, 2D6, 3A4) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Inhibitor Pre-incubation (The Validation Step): Aliquot HLMs into separate tubes. To validate isoform contribution, add selective inhibitors to respective tubes (e.g., Ketoconazole for CYP3A4, Montelukast for CYP2C8). Self-Validation Logic: If Ketoconazole abolishes 80% of parent depletion, CYP3A4 is the primary metabolizer. If depletion continues, parallel pathways exist.

  • Reaction Initiation: Add DTBPP (final concentration 1 µM) to the mixture. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Termination & Extraction: At specific time points (0, 15, 30, 60 mins), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetics & Bioanalysis

To translate in vitro findings into in vivo parameters, robust bioanalytical quantification is required. Because DTBPP is highly lipophilic and heavily protein-bound (>98%), standard protein precipitation (PPT) often results in poor extraction recovery due to the analyte co-precipitating with the protein pellet.

Causality of Extraction Methodology

To overcome this, Liquid-Liquid Extraction (LLE) is mandatory. By adjusting the plasma sample to a highly alkaline pH (pH > 10 using NaOH or ammonium hydroxide), the piperidine nitrogen is forced into its uncharged free-base state. When a non-polar organic solvent like methyl tert-butyl ether (MTBE) is introduced, the uncharged DTBPP partitions exclusively into the organic phase, leaving plasma proteins and polar endogenous interferences in the aqueous layer.

G Sample Plasma Sample + Internal Std Alkalinize Alkalinization (pH > 10) Sample->Alkalinize LLE LLE with MTBE (Organic Extraction) Alkalinize->LLE Free Base LCMS LC-MS/MS Quantification LLE->LCMS Evaporate & Reconstitute Data PK Modeling (NCA) LCMS->Data

Step-by-step LC-MS/MS bioanalytical workflow for pharmacokinetic quantification.

Protocol: FDA-Compliant LC-MS/MS Method Validation

All bioanalytical methods must be validated according to the FDA Bioanalytical Method Validation Guidelines .

  • Calibration Curve: Prepare calibration standards in blank matrix (rat or human plasma) ranging from 1 ng/mL to 1000 ng/mL. Validation Criteria: The calibration curve must exhibit an R2≥0.99 , and 75% of non-zero standards must be within ±15% of nominal concentrations ( ±20% at LLOQ).

  • Quality Control (QC) Samples: Prepare QCs at Low, Mid, and High concentrations (e.g., 3, 400, 800 ng/mL). Run these in replicates of six. Validation Criteria: Intra-day and inter-day precision (CV%) must be ≤15% , and accuracy must be within 85-115%.

  • Matrix Effect & Recovery: Extract blank plasma from six different lots. Spike DTBPP post-extraction and compare the peak area to neat standards to determine the matrix factor. Compare pre-extraction spiked samples to post-extraction spiked samples to determine absolute LLE recovery.

  • Chromatography: Utilize a sub-2 µm C18 UHPLC column with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Detect via Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

Representative In Vivo Pharmacokinetic Data

Following successful bioanalytical validation, in vivo PK parameters are derived using Non-Compartmental Analysis (NCA). Below is a structured summary of representative quantitative data for DTBPP in a rodent model, reflecting the physicochemical predictions discussed above.

Pharmacokinetic ParameterIntravenous (IV) Dose (2 mg/kg)Oral (PO) Dose (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL) 1,450 ± 210850 ± 120Moderate oral peak due to first-pass hepatic metabolism.
Tmax​ (h) N/A2.5 ± 0.5Delayed absorption typical of highly lipophilic compounds.
AUC0−∞​ (h·ng/mL) 3,200 ± 4506,400 ± 800Indicates moderate overall systemic exposure.
Clearance ( CL ) (L/h/kg) 0.62N/AModerate to high clearance, driven by CYP3A4/2C8 oxidation.
Volume of Distribution ( Vdss​ ) (L/kg) 12.5 N/AHighly elevated due to lysosomal trapping in tissues.
Half-life ( T1/2​ ) (h) 14.0 ± 2.215.5 ± 2.8Prolonged half-life resulting from the large tissue reservoir ( Vd​ ).
Bioavailability ( F% ) N/A40% Limited by CYP-mediated first-pass extraction in the liver.

Table 1: Simulated foundational pharmacokinetic parameters of 4-[2,4-Di(tert-butyl)phenoxy]piperidine in Sprague-Dawley rats.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[Link]

  • Kazmi, F., et al. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition. (2013).[Link]

  • Katiyar, A., et al. Metabolism and Disposition of Hepatitis C Polymerase Inhibitor Dasabuvir in Humans. Drug Metabolism and Disposition. (2016).[Link]

Protocols & Analytical Methods

Method

Protocol for the Solubilization of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride for In Vitro Cell-Based Assays

An Application Guide for Researchers Abstract This document provides a detailed methodological guide for the solubilization and preparation of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride for use in aqueous cell...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This document provides a detailed methodological guide for the solubilization and preparation of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride for use in aqueous cell-based assays. This compound possesses an amphipathic chemical structure, characterized by a highly lipophilic di-tert-butyl-substituted phenoxy moiety and a hydrophilic piperidine hydrochloride salt. This duality presents a significant challenge for achieving concentrations suitable for biological screening in aqueous culture media. This guide outlines a systematic approach, beginning with a solvent selection rationale, followed by detailed, step-by-step protocols for creating high-concentration organic stock solutions and their subsequent dilution into physiological buffers or cell culture media. We address critical aspects such as solvent cytotoxicity, the necessity of vehicle controls, and troubleshooting common issues like compound precipitation. The objective is to provide researchers, scientists, and drug development professionals with a robust framework to ensure reproducible and reliable results in their cell-based experiments.

Introduction: The Challenge of Amphipathic Compounds

4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride belongs to a class of molecules that are frequently investigated in drug discovery. The piperidine ring is a common scaffold in pharmaceuticals with diverse biological activities, including analgesic and antiproliferative effects[1][2]. Simultaneously, the 2,4-di-tert-butylphenol (2,4-DTBP) moiety is a known bioactive and often toxic lipophilic compound found in numerous organisms[3][4].

The primary experimental challenge with this molecule is its conflicting solubility profile:

  • Hydrophilic Moiety: The piperidine is salified as a hydrochloride (HCl) salt. Hydrochloride salts of amines are a classic strategy to enhance aqueous solubility[5].

  • Lipophilic Moiety: The phenoxy group is substituted with two tert-butyl groups, creating a bulky, greasy, and highly water-insoluble (lipophilic) domain.

This structure means that while the salt form aids solubility, the large lipophilic portion of the molecule dominates, making it poorly soluble in purely aqueous solutions. A successful solubilization strategy, therefore, requires a multi-step approach: initial dissolution in a potent organic solvent followed by careful, stepwise dilution into the final aqueous medium for the cell assay.

Solvent Selection Strategy

The choice of a primary solvent is the most critical step in preparing this compound for biological assays. The ideal solvent must completely dissolve the compound at a high concentration while exhibiting minimal toxicity to the cells at the final working concentration.

Rationale for Solvent Choice

The recommended approach is to first create a high-concentration stock solution in an organic solvent, which can then be diluted to the final desired concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is the industry-standard and highly recommended primary solvent for this purpose.

SolventRationale for UseKey Considerations & Limitations
Dimethyl Sulfoxide (DMSO) (Strongly Recommended) Possesses exceptional solvating power for a wide range of lipophilic and amphipathic compounds. It is miscible with water and most organic liquids[6].Can be cytotoxic to cells at higher concentrations. The final concentration in media should ideally be kept ≤0.1%, and not exceed 0.5%, to avoid off-target effects[7]. A vehicle control is mandatory.
Ethanol (EtOH) A viable alternative to DMSO that can dissolve many organic compounds. It is also completely miscible with water.Generally more cytotoxic to cells than DMSO. It is also more volatile, which can lead to concentration changes in the stock solution if not handled properly.
Sterile Water or PBS The hydrochloride salt form suggests some degree of water solubility.Highly unlikely to achieve a sufficiently high stock concentration due to the dominant lipophilic moiety. Attempting to dissolve directly in aqueous buffers will likely result in a low-solubility suspension, unsuitable for dose-response studies.
Solvent Quality and Handling

It is imperative to use high-purity, anhydrous, sterile-filtered solvents to prevent contamination and compound degradation.

  • Recommended Grade: Use cell culture grade or molecular biology grade DMSO (≥99.9% purity).

  • Storage: DMSO is hygroscopic (absorbs water from the air). Store it in small, tightly sealed aliquots in a desiccator to maintain its anhydrous state and solvating power.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration is a practical starting point, allowing for a wide range of final assay concentrations while keeping the final DMSO percentage low.

Materials
  • 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride (powder)

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Sterile syringe filters (0.22 µm, PTFE for organic solvents)

Step-by-Step Methodology
  • Calculate Required Mass: Determine the mass of the compound needed. The molecular weight of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride is approximately 353.98 g/mol .

    • Calculation for 1 mL of 10 mM stock: Mass (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 353.98 g/mol * 1000 mg/g = 3.54 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound powder in a sterile microcentrifuge tube or vial. To minimize error, it is advisable to prepare a larger volume (e.g., 5-10 mL) of stock solution.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial containing the compound.

  • Promote Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid does not fully dissolve, place the vial in a bath sonicator for 10-15 minutes[8].

    • As a final step, if necessary, gently warm the solution to 37°C for 5-10 minutes, followed by vortexing[9]. Visually inspect to ensure no solid particles remain.

  • Sterilization (Optional but Recommended): If the cell assay is long-term or uses sensitive cell lines, sterile filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile, amber vial. This step removes any potential microbial contaminants from the compound powder or handling[8].

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (1-3 months) or -80°C for long-term storage (≥6 months)[6][8].

G cluster_prep Stock Solution Workflow weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex check1 Fully Dissolved? vortex->check1 sonicate 4. Sonicate (10-15 min) check1->sonicate No filter 6. Sterile Filter (0.22 µm PTFE) check1->filter Yes check2 Fully Dissolved? sonicate->check2 warm 5. Warm to 37°C (5-10 min) check2->warm No check2->filter Yes warm->filter aliquot 7. Aliquot & Store at -80°C filter->aliquot

Workflow for preparing a high-concentration stock solution.

Protocol 2: Preparation of Working Solutions for Cell Assays

This protocol details how to dilute the high-concentration DMSO stock into your final cell culture medium. The key objective is to avoid compound precipitation by preventing a sudden, drastic change in the solvent environment.

Step-by-Step Methodology
  • Warm Media: Pre-warm your complete cell culture medium to 37°C.

  • Prepare Intermediate Dilution (Recommended): To prevent precipitation, it is best practice to perform a stepwise dilution[6]. First, create an intermediate dilution of your stock in the cell culture medium.

    • Example: To achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), first prepare a 1:100 intermediate dilution.

    • Pipette 990 µL of pre-warmed medium into a sterile tube.

    • Add 10 µL of the 10 mM DMSO stock to the medium. Immediately vortex gently to mix. This creates a 100 µM intermediate solution in 1% DMSO.

  • Prepare Final Working Solutions: Use the intermediate solution to prepare your final serial dilutions.

    • Example: To make a 10 µM final solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.

    • This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by performing the exact same dilution steps but using only DMSO (without the compound). This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent[7].

    • Example: Add 10 µL of pure DMSO to 990 µL of medium to create a 1% DMSO intermediate. Then add 100 µL of this intermediate to 900 µL of medium to create the 0.1% DMSO vehicle control.

Critical Controls and Troubleshooting

Assessing Solvent Cytotoxicity

The tolerance to DMSO can vary significantly between cell lines. While a final concentration of 0.1% is safe for most cells, it is crucial to validate this for your specific model.

Final DMSO Conc.General Cellular ResponseRecommendation
≤ 0.1% Generally considered safe for most cell lines with no significant effect on viability or growth[7].Ideal Target. Use this concentration for all experiments if possible.
0.1% - 0.5% May cause subtle effects in sensitive cell lines. Some studies report minor impacts on cell growth or differentiation[6].Acceptable. Requires a robust vehicle control and may require preliminary testing to confirm no interference with the assay endpoint.
> 0.5% Increased risk of cytotoxicity, apoptosis, and other off-target effects that can confound results[6].Avoid. If higher concentrations are unavoidable due to poor compound solubility, extensive validation is required.

Recommendation: Before starting a large-scale experiment, run a simple cell viability assay (e.g., MTT, CellTiter-Glo®) with your cell line exposed to a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) for the intended duration of your experiment.

Troubleshooting Guide

G cluster_troubleshoot Troubleshooting Solubility Issues problem Problem Observed precip_stock Compound precipitates in 100% DMSO stock solution. problem->precip_stock precip_media Compound is soluble in DMSO, but precipitates when diluted in aqueous cell media. problem->precip_media sol_stock1 Is stock concentration too high? Try preparing a lower stock (e.g., 1 mM). precip_stock->sol_stock1 sol_media1 Was dilution performed too rapidly? Use a multi-step serial dilution (see Protocol 2). precip_media->sol_media1 sol_stock2 Did you sonicate/warm the solution? Re-attempt dissolution protocol. sol_stock1->sol_stock2 sol_media2 Is the media at 37°C? Cold media can reduce solubility. Ensure all components are warm. sol_media1->sol_media2 sol_media3 Is the final concentration too high? The compound may have exceeded its aqueous solubility limit. Test lower final concentrations. sol_media2->sol_media3

Decision tree for resolving common solubility problems.

References

  • VerHeul, R. (2017). Answer to "Is there any protocols for making stock solution in cytotoxicity assay?". ResearchGate. [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from Emulate Bio. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs. [Link]

  • Singh, N., et al. (2024). A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib. Molecular Pharmaceutics. [Link]

  • Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins. [Link]

  • Brouwer, K., et al. (2016). LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery. Drug Development & Delivery. [Link]

  • Google Patents. (2004). Formulation for fast dissolution of lipophilic compounds.
  • Morgen, M., et al. (2017). Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Reddit. (2024). r/labrats - Normality of HCl non toxic to mammalian cells. [Link]

  • Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC. [Link]

  • Khan, I., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • MDPI. (2024). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. [Link]

  • Chembase.cn. (n.d.). 3-[4-(tert-Butyl)phenoxy]piperidine hydrochloride — Chemical Substance Information. [Link]

Sources

Application

In Vivo Dosing Protocol for 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride in Murine Models

Disclaimer: The compound 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride is presented here as a novel, investigational entity for the purpose of outlining a detailed preclinical development framework. The following...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride is presented here as a novel, investigational entity for the purpose of outlining a detailed preclinical development framework. The following application notes are a generalized guide based on established best practices for novel small molecules and should be adapted based on the specific physicochemical and biological properties determined for this compound. All procedures involving live animals must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines such as the ARRIVE guidelines.[1][2][3][4][5]

Introduction & Compound Profile

The successful preclinical evaluation of a novel chemical entity is foundational to its progression toward clinical trials.[6] This guide provides a comprehensive framework for the in vivo characterization of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride, a hypothetical small molecule inhibitor. The protocols herein are designed to establish a robust dosing regimen by systematically determining its tolerability, pharmacokinetic profile, and pharmacodynamic effects in murine models.

Compound Name: 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride

Structural Features & Postulated Properties:

  • Core Structure: A piperidine ring linked to a di-tert-butylated phenol via an ether bond.

  • Salt Form: Hydrochloride salt, suggesting improved aqueous solubility compared to the freebase.

  • Predicted Solubility: The bulky, hydrophobic di-tert-butyl-phenoxy group likely confers poor water solubility, a common challenge for new chemical entities.[7] Formulation development will be critical.

  • Postulated Mechanism of Action (MoA): For the purpose of this guide, we will hypothesize that this compound is a selective antagonist of a novel G-protein coupled receptor (GPCR), "Target X," implicated in an inflammatory signaling cascade. This MoA will inform the selection of relevant pharmacodynamic biomarkers.

Pre-Formulation and Vehicle Selection

The primary challenge in dosing poorly soluble compounds is achieving a formulation that ensures consistent bioavailability without causing vehicle-induced toxicity.[8][9][10][11]

2.1 Solubility Assessment Before in vivo studies, the solubility of the compound must be determined in a panel of pharmaceutically acceptable vehicles.

Table 1: Example Vehicle Screening Panel

Vehicle Composition Purpose Considerations
Sterile Saline (0.9% NaCl) Ideal for highly soluble compounds. Unlikely to be sufficient for this compound.
5% DMSO / 95% Saline Common co-solvent system. DMSO can have its own biological effects and cause irritation.[9][10][11]
10% DMSO / 40% PEG400 / 50% Saline Ternary system for highly insoluble compounds. PEG400 can cause motor impairment at high doses.[9][10][11]

| 0.5% Methylcellulose / 0.1% Tween 80 in Water | Suspension for oral or IP administration. | Requires vigorous mixing to ensure homogeneity.[12] |

2.2 Recommended Protocol: Vehicle Selection

  • Prepare saturated solutions of the test compound in each vehicle from Table 1.

  • Equilibrate for 24 hours at room temperature with agitation.

  • Centrifuge to pellet undissolved compound.

  • Analyze the supernatant using a validated HPLC method to quantify the concentration.

  • Select the simplest vehicle that achieves the required concentration for the highest planned dose and shows no signs of compound precipitation upon standing.

Maximum Tolerated Dose (MTD) Study

The first in vivo step is to determine the MTD, defined as the highest dose that does not produce unacceptable side effects or overt toxicity.[13][14] This is crucial for selecting doses for subsequent efficacy studies.[15][16]

3.1 Study Design: Acute Single-Dose MTD

  • Animal Model: Naive C57BL/6 mice, 8-10 weeks old, male and female (separate cohorts).

  • Group Size: n=3-5 mice per dose group.[17]

  • Administration Route: Intraperitoneal (IP) injection is often chosen for initial screening due to bypassing first-pass metabolism. Oral (PO) gavage should also be considered if it is the intended clinical route.[8][18]

  • Observation Period: 7-14 days.[17][19]

Table 2: Example of a Single-Dose MTD Study Design

Group Dose Level (mg/kg) Vehicle Dosing Schedule Key Observations
1 0 (Vehicle Control) Selected Vehicle Single dose, Day 0 Baseline health, injection site reaction
2 10 Selected Vehicle Single dose, Day 0 Clinical signs, body weight, food intake
3 30 Selected Vehicle Single dose, Day 0 Clinical signs, body weight, food intake
4 100 Selected Vehicle Single dose, Day 0 Clinical signs, body weight, food intake

| 5 | 300 | Selected Vehicle | Single dose, Day 0 | Clinical signs, body weight, food intake |

3.2 Step-by-Step MTD Protocol

  • Acclimate animals for at least one week before the study begins.

  • Record baseline body weight on Day -1 and Day 0.

  • Prepare dosing formulations on the day of administration. Ensure suspensions are continuously mixed.

  • Administer a single dose via the chosen route (e.g., IP injection).[20][21][22] The maximum injection volume for IP in mice is typically <10 ml/kg.[20]

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose for acute signs of toxicity (e.g., lethargy, ataxia, ruffled fur, labored breathing).

    • Record clinical observations and body weights daily for 7 days, then twice weekly until Day 14.

  • Endpoint: The MTD is the highest dose at which no mortality occurs and body weight loss does not exceed 15-20%.[17]

Pharmacokinetic (PK) Study

A PK study measures how the body absorbs, distributes, metabolizes, and eliminates (ADME) the drug, providing critical data for designing an effective dosing schedule.[23][24][25]

4.1 Study Design

  • Animal Model: C57BL/6 mice, 8-10 weeks old (n=3-4 per time point).

  • Dose Selection: A single, non-toxic dose is selected from the MTD study (e.g., 30 mg/kg).

  • Administration Routes:

    • Intravenous (IV) Bolus: To determine absolute bioavailability and clearance.

    • Intraperitoneal (IP) or Oral (PO): The intended route for efficacy studies.

  • Blood Sampling: Sparse sampling is common, where each mouse is bled at 2-3 time points. A full composite PK curve is constructed from all animals. Serial bleeding from a single mouse can also be performed to reduce animal usage and variability.[24]

Table 3: Example PK Blood Sampling Schedule (IP Dosing)

Time Point Blood Collection (µL) Notes
0 min (pre-dose) 50 Baseline
15 min 50 Absorption phase
30 min 50 Absorption phase
1 hr 50 Near Cmax
2 hr 50 Distribution phase
4 hr 50 Elimination phase
8 hr 50 Elimination phase

| 24 hr | 50 | Terminal phase |

4.2 Step-by-Step PK Protocol

  • Dose animals as described in the MTD protocol.

  • At each designated time point, collect blood (e.g., via submandibular or saphenous vein) into EDTA-coated tubes.

  • Process blood immediately by centrifuging at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), and t½ (half-life).

Visualization: Pharmacokinetic Study Workflow

PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Analysis Phase Dose_Prep Dose Formulation Animal_Dosing Animal Dosing (IV, IP, or PO) Dose_Prep->Animal_Dosing Blood_Collection Timed Blood Sampling Animal_Dosing->Blood_Collection Plasma_Separation Centrifugation (Plasma Isolation) Blood_Collection->Plasma_Separation Sample_Storage Store Plasma @ -80°C Plasma_Separation->Sample_Storage LCMS LC-MS/MS Analysis Sample_Storage->LCMS PK_Calc Calculate PK Parameters (Cmax, AUC, t½) LCMS->PK_Calc PD_Workflow cluster_Endpoints Endpoint Analysis start Randomize Animals into Groups pretreat Pre-treatment: Compound or Vehicle start->pretreat challenge Induce Disease Model (e.g., LPS Injection) pretreat->challenge blood Blood Collection (Cytokine Analysis - ELISA) challenge->blood tissue Tissue Collection (Target Engagement - Western Blot) challenge->tissue analysis Data Analysis: Correlate Dose with Effect blood->analysis tissue->analysis

Caption: Workflow for a murine PD/Efficacy study.

References

  • ARRIVE: Animal Research Reporting In Vivo Experiments. The National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). [Link]

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). The University of Iowa Office of the Vice President for Research. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]

  • The ARRIVE guidelines 2.0. ARRIVE Guidelines. [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. [Link]

  • Mouse Intraperitoneal (IP) administration. University of Arizona. [Link]

  • Intraperitoneal Injection in Mice. Queen's University. [Link]

  • ARRIVE Guidelines. Norecopa. [Link]

  • Intraperitoneal Injection of Neonatal Mice. Bio-protocol. [Link]

  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. University of Queensland. [Link]

  • Development of a child-friendly oral drug formulation using liposomal multilamellar vesicle technology. Journal of Controlled Release. [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Journal of Pharmaceutical Sciences. [Link]

  • Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND. Taylor & Francis Online. [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. IONTOX. [Link]

  • In Vivo PK/PD Study Services. Reaction Biology. [Link]

  • Summary of preclinical guidelines for in vivo experiments identified through various database searches. ResearchGate. [Link]

  • Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. Clinical Cancer Research. [Link]

  • Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. Journal for ImmunoTherapy of Cancer. [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. ACS Nano. [Link]

  • Maximum tolerable dose (MTD) studies. Charles River Labs. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Drug Metabolism and Disposition. [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. University of Saskatchewan Library. [Link]

  • Maximum Tolerated Dose Study Services. Reaction Biology. [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Pharmacodynamic Modelling of Biomarker Data in Oncology. Clinical Pharmacokinetics. [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background. National Toxicology Program. [Link]

  • Using Mouse Data to Establish PK/PD Relationships. InnoSer. [Link]

  • Pharmacodynamic biomarkers of anti-PD-L1 activity in pre-clinical mouse tumor models. Cancer Research. [Link]

  • Developing early formulations: Practice and perspective. ResearchGate. [Link]

  • Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. PLOS ONE. [Link]

  • Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]

  • Pk/bio-distribution. MuriGenics. [Link]

  • How to calculate a right dose for in vivo study? ResearchGate. [Link]

  • Animal models for evaluation of oral delivery of biopharmaceuticals. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Murine Pharmacokinetic Studies. Bio-protocol. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Pharmacokinetic & Biodistribution. genOway. [Link]

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Method

Advanced Formulation Strategies for 4-[2,4-Di(tert-butyl)phenoxy]piperidine Hydrochloride

Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Introduction & Physicochemical Profiling The delivery of 4-[2,4-Di(tert-butyl)phenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals

Introduction & Physicochemical Profiling

The delivery of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride (DTBPP-HCl) presents a classic formulation challenge. While the piperidine hydrochloride moiety provides a localized hydrophilic center (pKa ~9.5), the 2,4-di-tert-butylphenoxy group is exceptionally bulky and lipophilic.

The Mechanistic Challenge: In the acidic environment of the stomach (pH 1.2), the protonated amine allows for moderate dissolution. However, upon transit into the neutral pH of the intestine (pH 6.8), the equilibrium shifts toward the free base. The extreme hydrophobicity of the di-tert-butyl groups rapidly drives the molecule out of solution, leading to massive precipitation and poor oral bioavailability. Furthermore, highly lipophilic amines are notorious for extensive hepatic first-pass metabolism and tissue sequestration.

To overcome these barriers, we must employ advanced, supersaturating, or encapsulating formulation techniques. This guide details three field-proven strategies for DTBPP-HCl: Amorphous Solid Dispersions (ASDs) , Cyclodextrin Inclusion Complexes , and Solid Lipid Nanoparticles (SLNs) .

Formulation_Logic API DTBPP-HCl (Lipophilic Amine Salt) GI Intestinal pH (>6.8) Free Base Precipitation API->GI Oral Delivery Hepatic Hepatic First-Pass Metabolism API->Hepatic Systemic Absorption ASD Amorphous Solid Dispersion (Spray Drying) GI->ASD Maintain Supersaturation CD Cyclodextrin Complexation (HP-β-CD) GI->CD Shield Bulky Hydrophobe SLN Solid Lipid Nanoparticles (Hot HPH) Hepatic->SLN Lymphatic Bypass

Rational decision tree for DTBPP-HCl formulation based on physiological barriers.

Strategy 1: Amorphous Solid Dispersions (ASDs) via Spray Drying

Mechanistic Rationale: ASDs convert the crystalline DTBPP-HCl into a high-energy amorphous state. By embedding the API in a hydrophilic polymer matrix (e.g., HPMCAS or PVP-VA), the polymer acts as a "parachute," maintaining supersaturation in the GI tract and preventing the nucleation and crystal growth of the free base[1]. Spray drying is the preferred method here, as rapid solvent evaporation (in milliseconds) kinetically traps the drug in the polymer matrix before phase separation can occur[2].

Protocol: Solvent-Based Spray Drying

Self-Validating QC: The success of this protocol is verified by the absence of birefringence under Polarized Light Microscopy (PLM) and a single glass transition temperature ( Tg​ ) via Differential Scanning Calorimetry (DSC).

  • Solvent Selection: Due to the HCl salt form, a co-solvent system is required. Prepare a 70:30 (v/v) mixture of Dichloromethane (DCM) and Methanol.

  • Solution Preparation:

    • Dissolve the polymer (e.g., HPMCAS-M grade) in the solvent mixture to achieve a 5% w/v concentration.

    • Add DTBPP-HCl to achieve a 25% drug loading relative to the polymer mass. Stir magnetically at 300 rpm until a completely clear solution is formed.

  • Spray Drying Parameters (Benchtop scale, e.g., Büchi B-290):

    • Inlet Temperature: 75°C – 85°C (optimized to keep outlet temp below the Tg​ of the dispersion).

    • Outlet Temperature: 45°C – 50°C.

    • Aspirator: 100% (approx. 35 m³/h).

    • Feed Rate: 10–15 mL/min.

    • Atomization Gas Flow: 400–500 L/h.

  • Secondary Drying: Collect the resulting powder from the cyclone and transfer it to a vacuum desiccator. Dry at 40°C under deep vacuum (< 50 mbar) for 24 hours to remove residual DCM/Methanol.

Strategy 2: Cyclodextrin Inclusion Complexation

Mechanistic Rationale: Cyclodextrins (CDs) possess a hydrophobic inner cavity and a hydrophilic exterior[3]. The 2,4-di-tert-butylphenoxy group of DTBPP is exceptionally bulky. Standard α

  • or β -cyclodextrins may suffer from steric hindrance. Therefore, 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) or γ -CD (which has a larger cavity) are the optimal hosts. The non-covalent inclusion of the hydrophobic tail shields it from the aqueous environment, drastically increasing apparent solubility without altering the drug's intrinsic molecular structure[4].
Protocol: Co-Solvent Lyophilization Method
  • Phase Solubility Profiling (Higuchi-Connors):

    • Prepare aqueous solutions of HP- β -CD ranging from 0 to 100 mM.

    • Add excess DTBPP-HCl to each vial. Shake at 25°C for 72 hours.

    • Filter (0.45 µm) and analyze via HPLC to determine the complexation efficiency and optimal molar ratio (typically 1:1 or 1:2 API:CD).

  • Complex Preparation:

    • Dissolve the calculated amount of HP- β -CD in purified water.

    • Dissolve DTBPP-HCl in a minimal volume of ethanol.

    • Add the ethanolic API solution dropwise to the aqueous CD solution under continuous high-speed stirring (800 rpm) at 40°C.

  • Equilibration: Stir the mixture in a sealed vessel for 24 hours to allow thermodynamic equilibration of the host-guest complex.

  • Solvent Removal & Lyophilization:

    • Evaporate the ethanol under reduced pressure using a rotary evaporator.

    • Freeze the remaining aqueous solution at -80°C.

    • Lyophilize for 48 hours at -50°C and < 0.1 mbar to yield a fluffy, highly soluble white powder.

Strategy 3: Solid Lipid Nanoparticles (SLNs) via Hot HPH

Mechanistic Rationale: For systemic delivery bypassing the liver, SLNs are ideal. By encapsulating DTBPP-HCl in a solid lipid matrix (e.g., Compritol 888 ATO), the formulation promotes uptake via intestinal lymphatic vessels (chylomicron pathway). High-Pressure Homogenization (HPH) pushes the liquid through a narrow gap under extreme pressure (100–2000 bar), utilizing intense shear stress and cavitation to disrupt the lipid droplets into the submicron range[5][6].

Protocol: Hot High-Pressure Homogenization
  • Lipid Phase Preparation: Melt 5% (w/w) solid lipid (e.g., Precirol ATO 5, melting point ~54°C) at 65°C. Disperse 0.5% (w/w) DTBPP-HCl into the lipid melt. Note: The lipophilic nature of the free base form is better suited here; consider in situ free-basing with a mild alkali if encapsulation efficiency of the HCl salt is low.

  • Aqueous Phase Preparation: Heat an aqueous solution containing 1.5% (w/w) surfactant (e.g., Poloxamer 188 or Tween 80) to 65°C (isothermic to the lipid melt).

  • Pre-Emulsion: Pour the hot lipid phase into the hot aqueous phase. Process immediately with a high-shear rotor-stator mixer (e.g., Ultra-Turrax) at 10,000 rpm for 2 minutes.

  • High-Pressure Homogenization:

    • Transfer the pre-emulsion to a heated high-pressure homogenizer.

    • Run 3 to 5 cycles at 500–800 bar, maintaining the temperature at 65°C to prevent premature lipid crystallization.

  • Crystallization: Rapidly cool the resulting nanoemulsion to room temperature (or 4°C) to solidify the lipid droplets, forming the final SLN dispersion.

SLN_Workflow Lipid Melt Lipid + DTBPP-HCl (> Melting Point) PreEmul Pre-Emulsion (High Shear Mixing) Lipid->PreEmul Aq Hot Aqueous Surfactant Phase Aq->PreEmul HPH Hot HPH (500-800 bar) PreEmul->HPH Cavitation & Shear Stress Cool Cooling to RT (Lipid Crystallization) HPH->Cool 3-5 Cycles SLN SLN Dispersion (< 200 nm) Cool->SLN

Workflow for SLN production via Hot High-Pressure Homogenization.

Comparative Formulation Data

The following table summarizes the quantitative and qualitative parameters for selecting the appropriate DTBPP-HCl formulation based on specific developmental goals.

ParameterAmorphous Solid Dispersion (ASD)Cyclodextrin Complex (HP- β -CD)Solid Lipid Nanoparticles (SLN)
Primary Mechanism Kinetically traps drug in high-energy state[2].Shields hydrophobic di-tert-butyl groups[3].Encapsulates API in solid lipid matrix[5].
Typical Drug Loading 15% – 30% (w/w)5% – 15% (w/w)1% – 5% (w/w)
Primary Route Oral (Solid dosage forms)Oral, Parenteral, OcularOral (Lymphatic), Parenteral
Key Analytical QC DSC ( Tg​ ), XRD (Halo pattern)NMR (Peak shifts), Phase SolubilityDLS (Size < 200nm), Zeta Potential
Stability Challenge Recrystallization over time (moisture sensitive).Dissociation upon extreme dilution.Polymorphic lipid transitions (e.g., α to β form).

References

  • Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science. 5

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. 2

  • Exploring versatile applications of cyclodextrins: an overview. Drug Delivery (Taylor & Francis). 4

  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics (Pharma Excipients).3

  • A Review on solid Lipid Nanoparticles. Research Journal of Pharmacy and Technology. 6

Sources

Application

Protocol for Determining the Binding Affinity of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride at the Sigma-1 Receptor

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Narrative: In the landscape of contemporary pharmacology, the sigma-1 (σ1) receptor has emerged as a compel...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Narrative: In the landscape of contemporary pharmacology, the sigma-1 (σ1) receptor has emerged as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2][3] This unique intracellular chaperone protein, located at the endoplasmic reticulum-mitochondrion interface, modulates a variety of signaling pathways, making it a focal point for drug discovery.[2][4] The following application note provides a comprehensive, field-proven protocol for characterizing the binding properties of novel ligands, specifically using 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride as a representative test compound.

This guide is structured not as a rigid set of instructions, but as a self-validating experimental system. We will delve into the causality behind each step, from the preparation of a receptor-rich tissue source to the precise analysis of binding data. The core of this protocol is a competitive radioligand binding assay, a robust and sensitive method to determine the affinity of an unlabeled test compound (the "competitor") by measuring its ability to displace a radioactively labeled ligand ("radioligand") from the receptor.[5][6][7] By employing [³H]-(+)-pentazocine, the gold-standard selective radioligand for the σ1 receptor, we can ensure high specificity and generate reliable, reproducible data.[8][9][10]

Principle of the Competitive Binding Assay

A competitive binding assay operates on the principle of the law of mass action. A fixed concentration of a high-affinity radioligand and a receptor source are incubated together. In parallel incubations, increasing concentrations of an unlabeled test compound are introduced. The test compound competes with the radioligand for the same binding sites on the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor.

The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). This experimentally derived value is a measure of the compound's potency under specific assay conditions.[5][11] To determine a true measure of affinity—the inhibitor dissociation constant (Kᵢ)—the IC₅₀ value is corrected for the concentration and affinity of the radioligand using the Cheng-Prusoff equation .[11][12][13] This conversion allows for the comparison of ligand affinities across different experiments and laboratories.[11][13]

Below is a conceptual workflow of the competitive binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Source (e.g., Guinea Pig Liver) MembranePrep Membrane Homogenization & Centrifugation Receptor->MembranePrep Incubation Incubate Receptor Membranes with Radioligand and Test Compound MembranePrep->Incubation Radioligand Radioligand ([³H]-(+)-pentazocine) TestCompound Test Compound (4-[2,4-di(t-butyl)phenoxy]piperidine HCl) (Increasing Concentrations) Filtration Rapid Filtration to separate bound from free ligand Incubation->Filtration Wash Wash Filters Filtration->Wash Scintillation Quantify Radioactivity (Liquid Scintillation Counting) Wash->Scintillation Plot Plot % Inhibition vs. [Test Compound] Scintillation->Plot IC50 Calculate IC₅₀ (Non-linear Regression) Plot->IC50 Ki Calculate Kᵢ (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Materials and Reagents

Equipment
  • Homogenizer (e.g., Potter-Elvehjem with Teflon pestle)

  • Refrigerated high-speed centrifuge

  • Ultracentrifuge (optional, for higher purity membranes)

  • 96-well microplates

  • Cell harvester for rapid filtration

  • Glass fiber filters (e.g., Whatman GF/B)

  • Liquid scintillation counter

  • Scintillation vials and scintillation cocktail

  • Vortex mixer

  • pH meter

  • Standard laboratory glassware and pipettes

Reagents
  • Test Compound: 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

  • Receptor Source: Fresh or frozen guinea pig liver.[4][8]

  • Non-specific Binding (NSB) Agent: Haloperidol

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with 0.32 M sucrose (ice-cold)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Protein Assay Reagent: (e.g., Bradford or BCA) with Bovine Serum Albumin (BSA) standards.

Detailed Experimental Protocols

Protocol 1: Preparation of Guinea Pig Liver Membranes

This protocol yields a crude membrane preparation enriched with σ1 receptors.[8] All steps must be performed at 4°C to preserve receptor integrity.

  • Tissue Dissection: Euthanize a guinea pig according to approved institutional guidelines. Quickly dissect the liver, rinse with ice-cold homogenization buffer, blot dry, and record the wet weight.

  • Homogenization: Mince the liver and place it in 10 volumes (w/v) of ice-cold homogenization buffer. Homogenize with 10-12 strokes of a Teflon pestle homogenizer at medium speed.

  • Initial Centrifugation: Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Membrane Pelleting: Carefully collect the supernatant and centrifuge it at 30,000 x g for 20-30 minutes at 4°C. This will pellet the crude membrane fraction.

  • Washing: Discard the supernatant. Resuspend the pellet in 10 volumes of fresh, ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4). Centrifuge again at 30,000 x g for 20-30 minutes at 4°C. This wash step removes residual endogenous substances.

  • Final Preparation: Discard the supernatant and resuspend the final pellet in a smaller volume of Assay Buffer (e.g., 2-3 mL per gram of original tissue).

  • Protein Quantification: Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford method).

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Competitive [³H]-(+)-pentazocine Binding Assay

This protocol is designed for a 96-well plate format with a final assay volume of 250 µL.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound, 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride, in Assay Buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution. The final concentration of [³H]-(+)-pentazocine in the assay should be close to its Kₑ value for the σ1 receptor (approximately 5-10 nM).[14]

    • Prepare the non-specific binding (NSB) control by adding a high concentration of haloperidol (e.g., 10 µM final concentration) to designated wells.

    • Dilute the membrane preparation in Assay Buffer to achieve a final concentration of 100-200 µg of protein per well.

  • Assay Plate Setup (in triplicate):

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]-(+)-pentazocine solution + 150 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL Haloperidol solution + 50 µL [³H]-(+)-pentazocine solution + 150 µL membrane suspension.

    • Test Compound Wells: 50 µL test compound dilution + 50 µL [³H]-(+)-pentazocine solution + 150 µL membrane suspension.

  • Incubation:

    • Gently mix the plate and incubate at room temperature (25°C) for 120 minutes to allow the binding to reach equilibrium.[15]

  • Filtration and Washing:

    • Pre-soak the glass fiber filter mat in Assay Buffer.

    • Terminate the incubation by rapid filtration through the filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

    • Quickly wash the filters three times with 3 mL of ice-cold Assay Buffer to remove any non-specifically trapped radioligand.

  • Radioactivity Counting:

    • Punch out the filter discs into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark to reduce chemiluminescence.

    • Measure the radioactivity in each vial using a liquid scintillation counter, expressed as Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

Data Analysis and Interpretation

Calculating Specific Binding

First, calculate the specific binding for each concentration of the test compound. Specific binding is the portion of radioligand binding that is displaceable by the competitor.

  • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

The % inhibition for each concentration of the test compound is then calculated:

  • % Inhibition = 100 * (1 - [(CPM in presence of test compound - NSB) / (TB - NSB)])

Determining the IC₅₀

Plot the % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). The software will calculate the IC₅₀ value, which is the concentration of the test compound that produces 50% inhibition.

Calculating the Kᵢ using the Cheng-Prusoff Equation

The Kᵢ is a more accurate measure of affinity because it is independent of the radioligand concentration.[11][13] It is calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • IC₅₀: The experimentally determined 50% inhibitory concentration of the test compound.

  • [L]: The concentration of the radioligand ([³H]-(+)-pentazocine) used in the assay.

  • Kₑ: The equilibrium dissociation constant of the radioligand for the receptor. This value should be determined independently via a saturation binding experiment but can be taken from the literature for initial studies (approx. 7 nM for [³H]-(+)-pentazocine).[14]

G cluster_0 Principle of Competitive Binding R Receptor R_RL Receptor-Radioligand Complex (Signal) R->R_RL + Radioligand R_I Receptor-Inhibitor Complex (No Signal) R->R_I + Inhibitor RL Radioligand RL->R_RL I Inhibitor (Test Compound) I->R_RL Competes I->R_I R_RL->R Displacement

Caption: Competitive displacement of radioligand by an inhibitor.

Data Presentation

Summarize the binding parameters in a clear and concise table.

ParameterValueDescription
IC₅₀ (e.g., 50 nM)Concentration of test compound that inhibits 50% of specific radioligand binding.
Kᵢ (e.g., 15 nM)Inhibitor dissociation constant, a true measure of binding affinity.
Hill Slope (n_H) (e.g., ~1.0)A value close to 1.0 suggests competition for a single, homogenous population of binding sites.[16]

A Kᵢ value in the low nanomolar range would indicate that 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride is a high-affinity ligand for the sigma-1 receptor.

References

  • de Costa, B. R., Radesca, L., Di Paolo, L., & Bowen, W. D. (1994). -pentazocine binding to rat brain sigma 1 receptors. European Journal of Pharmacology, 266(2), 131-138.

  • Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology.
  • Hulme, E. C. (1990). Analysis of Receptor–Ligand Interactions. Receptor-Ligand Interactions, 1-50.
  • Glaxo Wellcome. Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome Pharmacology Guide.
  • Surmodics IVD.
  • BenchChem. Strategies for reducing non-specific binding in receptor assays.
  • Wikipedia.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Tocris Bioscience. Sigma Receptors.
  • Sigma-Aldrich.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.
  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Raines, R. T. Analysis of Receptor-Ligand Interactions. Raines Lab.
  • Verheijen, J. H. (1998). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Molecular and Cellular Endocrinology, 140(1-2), 1-13.
  • Davenport, A. P., & Hall, M. D. (2009). Radioligand Binding Assays and Their Analysis. Methods in Molecular Biology, 552, 185-217.
  • Matsumoto, R. R., & Pouw, B. (2000). Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. Brain Research, 865(1), 89-98.
  • Limbird, L. E. (2004). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 259, 1-24.
  • McCann, D. J., & Su, T. P. (1991). Autoradiographic distribution of -pentazocine and [3H]1,3-di-o-tolylguanidine (DTG) binding sites in guinea pig brain: a comparative study. Brain Research, 554(1-2), 303-307.

  • Davenport, A. P., & Hall, M. D. (2009). Radioligand binding assays and their analysis. Methods in Molecular Biology, 552, 185-217.
  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays.
  • ResearchGate. Displacement of [³H] (+)
  • Goral, F., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 7545-7607.
  • Chem Help ASAP. (2021, January 14).
  • Revvity.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21.
  • Celtarys. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands.
  • Mesangeau, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 281.
  • Szałata, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10593-10617.
  • Vass, M., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4589.
  • Szałata, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain.
  • Sigma-Aldrich. 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride.
  • Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Experimental Neurology, 221(1), 166-174.
  • Wang, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Molecules, 27(24), 8945.
  • Stanczak, A., et al. (2012). Binding of 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine, a new non imidazole histamine H3 receptor antagonist to bovine serum albumin. Acta Poloniae Pharmaceutica, 69(6), 1043-1047.
  • Hamzeh-Mivehroud, M., & Dastmalchi, S. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Journal of Reports in Pharmaceutical Sciences, 3(1), 59-65.
  • Stary, D., et al. (2020).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulation &amp; Solubility Optimization for 4-[2,4-Di(tert-butyl)phenoxy]piperidine HCl

Executive Summary Welcome to the Technical Support Center. 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride is a highly lipophilic amine salt that presents classic Biopharmaceutics Classification System (BCS) Class...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Technical Support Center. 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride is a highly lipophilic amine salt that presents classic Biopharmaceutics Classification System (BCS) Class II/IV formulation challenges[1]. While the piperidine ring provides a site for ionization, the massive hydrophobic bulk of the di-tert-butylphenoxy moiety thermodynamically dominates the molecule's behavior. This guide provides causality-driven FAQs, troubleshooting workflows, and self-validating protocols to help researchers achieve stable, high-concentration aqueous formulations for both in vitro and in vivo applications.

I. Frequently Asked Questions (FAQs): Core Mechanics

Q1: Why does the hydrochloride salt of this compound still exhibit extremely poor aqueous solubility? A: Solubility is a thermodynamic balance between crystal lattice energy, solvation energy, and entropy. While the protonated piperidine nitrogen provides favorable ion-dipole interactions with water, the two bulky tert-butyl groups create a massive hydrophobic shield. Water molecules are forced to form highly ordered clathrate cages around these lipophilic groups, resulting in a severe entropic penalty. This penalty overrides the hydrophilicity of the salt, driving the compound to self-aggregate, form micelles, or precipitate out of solution.

Q2: How does pH adjustment impact the solubility of this specific molecule? A: The piperidine nitrogen typically has a pKa between 9.0 and 10.0. In acidic environments (pH < 5), the molecule remains fully ionized, which marginally aids solubility. However, as you approach physiological pH (7.4) for biological assays, a fraction of the drug begins to deprotonate into its free-base form. Because the free base is exponentially more lipophilic, even a small percentage of deprotonation triggers rapid nucleation and precipitation.

Q3: Which cyclodextrin derivative is best suited for encapsulating the di-tert-butylphenoxy group? A: We strongly recommend Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, formulated as Captisol®). Standard α -cyclodextrins have cavities too small for the bulky tert-butylphenyl geometry, while γ -cyclodextrins are often too wide to form a tight inclusion complex. β -cyclodextrins provide the optimal cavity diameter (~6.0–6.5 Å) to encapsulate flexible piperidine and substituted phenoxy rings[2]. Furthermore, Captisol's polyanionic sulfobutyl exterior not only provides superior water solubility (>70 g/100 mL)[3], but its negative charges form strong electrostatic interactions with the cationic piperidine ring, drastically increasing the binding constant ( Kc​ )[4].

II. Troubleshooting Guide: Common Formulation Failures

Issue 1: Compound crashes out upon dilution from a DMSO stock into an assay buffer (In Vitro).
  • The Causality: This is known as "solvent shift." DMSO freely and rapidly misces with water. When the DMSO diffuses into the bulk aqueous buffer, the highly lipophilic API is left stranded without a solvation shell, leading to instantaneous supersaturation and precipitation.

  • The Solution: Do not spike DMSO stocks directly into plain buffer. Pre-load your receiving buffer with a surfactant (e.g., 0.1% Tween-20 or 0.1% BSA). The surfactant micelles will act as "hydrophobic sinks" to catch the API as the DMSO diffuses away.

Issue 2: Severe injection site irritation or turbidity observed during In Vivo dosing.
  • The Causality: Simple cosolvent systems (e.g., 10% DMSO / 90% Saline) are metastable. Upon injection into the bloodstream, the cosolvents are rapidly diluted by plasma, causing the drug to precipitate in the vasculature or subcutaneous tissue, leading to localized toxicity and erratic pharmacokinetics.

  • The Solution: Transition to a thermodynamically stable host-guest inclusion complex (e.g., SBE-β-CD). Because the drug is sequestered within the cyclodextrin cavity, it remains soluble upon infinite dilution in the bloodstream and dissociates gradually as it binds to plasma proteins[4].

III. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to biological testing unless the validation checks are passed.

Protocol A: SBE-β-CD (Captisol) Inclusion Complexation

This is the gold-standard approach for in vivo dosing of highly lipophilic amine salts.

  • Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in sterile Water for Injection (WFI) or 10 mM Citrate buffer (pH 4.5).

  • API Addition: Add the 4-[2,4-Di(tert-butyl)phenoxy]piperidine HCl powder directly to the cyclodextrin solution in excess (aiming for ~5-10 mg/mL). Do not dissolve the API in organic solvent first.

  • Equilibration: Vortex vigorously for 5 minutes, then place on an orbital shaker at 300 rpm at room temperature for 24 hours. The prolonged time is required to reach thermodynamic equilibrium for bulky host-guest complexes.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed API.

  • Self-Validation Check (Dilution Stress Test): Take a 100 µL aliquot of your filtrate and dilute it into 900 µL of PBS (pH 7.4). Measure the optical density at 600 nm ( OD600​ ).

    • Pass: OD600​<0.05 (Optically clear; the binding constant is strong enough to withstand dilution).

    • Fail: OD600​>0.05 (Turbid; you have exceeded the cyclodextrin capacity. Reduce target API concentration or increase SBE-β-CD to 30%).

Protocol B: Biocompatible Ternary Cosolvent Blending

Ideal for acute in vivo studies where cyclodextrins are unavailable. This mechanism relies on reducing interfacial tension[5].

  • Organic Solvation: Dissolve the API completely in 5% (v/v) DMSO.

  • Surfactant Coating: Add 5% (v/v) Tween 80 or Cremophor EL to the DMSO/API solution. Vortex thoroughly for 2 minutes. Crucial Step: The surfactant must coat the API before water is introduced.

  • Aqueous Addition: While continuously vortexing the tube, add 90% (v/v) sterile Saline dropwise . Adding the aqueous phase too quickly will cause irreversible localized nucleation.

  • Self-Validation Check (Metastability Observation): Allow the final formulation to sit undisturbed at room temperature for 4 hours. Inspect under a light microscope at 10x magnification. If micro-crystals are visible, the system is supersaturated and will crash upon injection. You must increase the surfactant ratio.

IV. Quantitative Data Presentation

The following table summarizes the expected performance of various formulation strategies for BCS Class II/IV basic drugs, specifically tailored to the di-tert-butylphenoxy profile.

Formulation StrategySolubilization MechanismExpected Solubility EnhancementStability Upon DilutionBest Use Case
Aqueous Buffer (pH 7.4) Baseline Ionization1x (Baseline, <0.01 mg/mL)N/AAnalytical reference only
10% DMSO / 90% PBS Interfacial tension reduction~5x to 10xPoor (High risk of solvent shift)In vitro assays with BSA
Ternary Cosolvent (5% DMSO / 5% Tween 80 / 90% Saline)Micellization & Cosolvency~20x to 50xModerate (Metastable over 24h)Acute in vivo IP/IV dosing
20% SBE-β-CD (Captisol)Host-guest inclusion & Electrostatic binding>35x to 100x Excellent (Thermodynamically stable)Chronic in vivo dosing / Tox studies

V. Formulation Decision Workflow

Follow this logical pathway to determine the most efficient solubilization strategy for your specific experimental needs.

FormulationDecisionTree Start 4-[2,4-Di(tert-butyl)phenoxy]piperidine HCl Solubility Issue Detected Assay Identify Application Type Start->Assay InVitro In Vitro (Cell/Biochemical) Low Volume, High Dilution Assay->InVitro InVivo In Vivo (Animal Dosing) High Volume, Biocompatible Assay->InVivo DMSO Cosolvent Blending (DMSO + Tween 80 + Buffer) InVitro->DMSO CD Cyclodextrin Complexation (20% Captisol / SBE-β-CD) InVivo->CD Success Stable Aqueous Solution (Self-Validated) DMSO->Success Clear Solution Precipitation Precipitation / Turbidity (Solvent Shift) DMSO->Precipitation Crashes in Buffer Lipid Lipid-Based Formulation (Nanoemulsion / SEDDS) CD->Lipid Dose Exceeds CD Capacity CD->Success Clear Solution Lipid->Success Precipitation->CD Rescue Strategy

Workflow for overcoming solubility issues of highly lipophilic piperidine derivatives.

VI. References

  • Advances in Solubility Enhancement Strategies for BCS Class II Drugs - ER Publications

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs - IT Medical Team

  • Inclusion Scenarios and Conformational Flexibility of the SSRI Paroxetine as Perceived from Polymorphism of β-Cyclodextrin–Paroxetine Complex - MDPI

  • WHAT IS CAPTISOL®? - CPHI Online

  • A BRIEF REVIEW ON CAPTISOL - Jetir.Org

Sources

Optimization

Technical Support Center: Bioavailability Optimization for 4-[2,4-Di(tert-butyl)phenoxy]piperidine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the oral bioavailability of highly lipophilic, basic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the oral bioavailability of highly lipophilic, basic amines.

The compound 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride presents a formidable formulation challenge. While the hydrochloride salt provides adequate solubility in the acidic environment of the stomach, the extreme lipophilicity of the 2,4-di-tert-butylphenoxy moiety combined with the basic piperidine nitrogen (pKa ~9.5) creates a "perfect storm" for intestinal precipitation, severe efflux, and first-pass metabolism.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind your experimental failures and provide self-validating protocols to engineer a robust delivery system.

Module 1: Diagnosing the Bioavailability Bottleneck

Before altering your formulation, you must identify the exact physiological barrier preventing systemic exposure.

BioavailabilityTree Start Low Oral Bioavailability (F < 10%) Solubility Aqueous solubility < 100 µg/mL? Start->Solubility Permeability Caco-2 Papp < 1x10^-6 cm/s? Solubility->Permeability No ASD Formulate as ASD or LBF (Type II/III) Solubility->ASD Yes (Dissolution limited) Metabolism High Hepatic Extraction Ratio? Permeability->Metabolism No Efflux Assess P-gp Efflux (Efflux Ratio > 2) Permeability->Efflux Yes (Permeability limited) Prodrug Consider Prodrug or Lymphatic Transport Metabolism->Prodrug Yes (First-pass limited)

Caption: Decision tree for diagnosing bioavailability bottlenecks of lipophilic amines.

Q1: My API dissolves well in simulated gastric fluid (SGF) but precipitates immediately in simulated intestinal fluid (FaSSIF). Why?

The Causality: Your compound is a weak base formulated as an HCl salt. At pH 1.2 (stomach), the piperidine nitrogen is fully protonated, allowing for solvation. However, as the drug transits to the duodenum (pH 6.8), the environment approaches the drug's pKa. The free base fraction increases, and the extreme hydrophobicity of the di-tert-butyl groups rapidly drives the thermodynamic state toward crystallization. The Solution: You must maintain the drug in a supersaturated state during intestinal transit. This is achieved by trapping the drug in a high-energy amorphous state using Amorphous Solid Dispersions (ASDs), as established by [1].

Q2: How do I choose between an Amorphous Solid Dispersion (ASD) and a Lipid-Based Formulation (LBF)?

The Causality: If your API has a high melting point and is prone to rapid recrystallization, polymeric ASDs (e.g., using Copovidone) provide steric hindrance to crystal lattice formation. However, if your API is highly lipophilic (LogP > 5) and subject to high first-pass metabolism, an LBF is superior. LBFs, specifically Type II or IIIA systems defined by the Lipid Formulation Classification System (LFCS) [2], utilize long-chain triglycerides to stimulate chylomicron secretion, shunting the drug into the lymphatic system and bypassing the portal vein (and thus, the liver).

Module 2: Quantitative Data & Formulation Strategy

Summarizing the physicochemical profile allows us to rationally select excipients that counteract the API's intrinsic flaws.

Table 1: Physicochemical Profile & Bioavailability Risks
PropertyEstimated ValuePhysiological ConsequenceTroubleshooting Strategy
pKa (Piperidine) ~9.5Soluble in stomach (pH 1.2), precipitates in intestine (pH 6.8).Formulate as ASD or LBF to maintain supersaturation.
LogP > 5.0Extreme lipophilicity leads to dissolution-rate limited absorption.Utilize lipid carriers or mesoporous silica.
Molecular Structure Bulky lipophilic amineHigh affinity for P-glycoprotein (P-gp) efflux pumps.Co-formulate with P-gp inhibitors (e.g., TPGS, Pluronic).
Table 2: Formulation Screening Matrix
Excipient ClassExampleMechanism of ActionExpected Outcome
Polymeric Carrier Copovidone (PVP-VA)Forms hydrogen bonds with API, raising Tg​ of the mixture.Prevents crystallization; maintains supersaturation in gut.
Surfactant / Inhibitor Vitamin E TPGSSolubilizes API and inhibits intestinal P-gp ATPase activity.Enhances apparent permeability and reduces efflux.
Long-Chain Triglyceride Peanut OilStimulates chylomicron formation in enterocytes.Promotes lymphatic transport, bypassing hepatic first-pass.

Module 3: Overcoming Permeability and Efflux

Q3: I formulated an ASD, dissolution is perfect, but in vivo oral bioavailability (F%) in rats remains <5%. What is happening?

The Causality: Solubilization does not guarantee absorption. The structural motif of 4-[2,4-Di(tert-butyl)phenoxy]piperidine—a bulky, lipophilic domain coupled with a basic nitrogen—is the textbook pharmacophore for P-glycoprotein (P-gp) substrates. As the drug passively diffuses into the enterocyte, P-gp actively hydrolyzes ATP to pump the molecule back into the intestinal lumen [3]. Furthermore, the exposed piperidine ring and tert-butyl groups are highly susceptible to CYP3A4 oxidation within the enterocyte itself.

IntestinalPathway Lumen Intestinal Lumen (Free Drug) Enterocyte Enterocyte (Intracellular) Lumen->Enterocyte Passive Diffusion Pgp P-glycoprotein (Efflux Pump) Enterocyte->Pgp Substrate Binding CYP3A4 CYP3A4 (Metabolism) Enterocyte->CYP3A4 Oxidation Portal Portal Vein (Systemic Circulation) Enterocyte->Portal Successful Absorption Pgp->Lumen ATP-dependent Efflux CYP3A4->Lumen Inactive Metabolites

Caption: Interplay of P-glycoprotein efflux and CYP3A4 metabolism in the enterocyte.

Module 4: Self-Validating Experimental Protocols

To engineer a successful formulation, you must execute protocols that have built-in validation steps to ensure data integrity.

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)

This protocol utilizes thermal energy and shear to molecularly disperse the API within a polymer matrix.

  • Pre-blending: Geometrically mix the API (20% w/w) with Copovidone (PVP-VA 64, 75% w/w) and D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS, 5% w/w).

    • Mechanistic Note: TPGS acts dual-purpose: it plasticizes the polymer (lowering the processing temperature) and acts as an in vivo P-gp inhibitor.

  • Extrusion: Process the blend through a co-rotating twin-screw extruder. Set the temperature profile from 90°C (feed zone) to 140°C (die).

    • Self-Validation Step: Monitor motor torque and die pressure. A steady state (fluctuations <5%) confirms a homogeneous melt without API degradation.

  • Milling & Characterization: Cool the extrudate on a chill roll, mill to <250 µm, and analyze via Powder X-Ray Diffraction (PXRD).

    • Self-Validation Step: The complete absence of sharp Bragg diffraction peaks confirms a 100% amorphous system. The presence of a "halo" validates the process.

LBFWorkflow API 4-[2,4-Di(tert-butyl)phenoxy] piperidine HCl Screening Excipient Solubility Screening API->Screening LFCS Select LFCS Type (Type II or IIIA) Screening->LFCS Dispersion In Vitro Dispersion & Digestion Testing LFCS->Dispersion Dispersion->LFCS Precipitation Detected InVivo In Vivo PK Evaluation Dispersion->InVivo No Precipitation

Caption: Workflow for developing a Lipid-Based Formulation (LBF) using the LFCS framework.

Protocol 2: Bidirectional Caco-2 Permeability Assay for P-gp Efflux

This assay definitively proves whether poor absorption is due to low permeability or active efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days to allow differentiation.

    • Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER) prior to the assay. TEER must be >300 Ω·cm² to confirm tight junction integrity. If <300, discard the plate.

  • Transport Assay: Prepare a 10 µM solution of the API in HBSS buffer (pH 7.4). Dose the Apical (A) and Basolateral (B) chambers independently. Run parallel wells containing the API + 50 µM Verapamil (a known P-gp inhibitor).

  • Quantification: Sample the receiver chambers at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS.

  • Data Interpretation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

    • Mechanistic Note: An ER > 2.0 that drops to ~1.0 in the presence of Verapamil definitively proves the API is a P-gp substrate, dictating the need for P-gp inhibiting excipients in your final formulation.

References

  • Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 47-60. URL:[Link][1]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. URL:[Link][2]

  • Finch, A., & Pillans, P. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139. URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 4-[2,4-Di(tert-butyl)phenoxy]piperidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride.

The juxtaposition of a highly lipophilic, sterically hindered 2,4-di-tert-butylphenoxy moiety with a polar piperidinium core creates a pronounced amphiphilic character. This surfactant-like behavior fundamentally alters the thermodynamics of salt formation, frequently leading to kinetic trapping, micellization, and Liquid-Liquid Phase Separation (LLPS)—commonly observed in the lab as "oiling out." Conversion of the free base to its hydrochloride salt is critical, as it enhances crystallinity, stability, and processability for downstream pharmaceutical applications[1].

This guide provides mechanistic troubleshooting, quantitative solvent matrices, and self-validating protocols to ensure robust, high-purity crystallization.

Part 1: Troubleshooting & FAQs

Q1: During the addition of HCl to the free base, the solution turns cloudy and forms a dense oil at the bottom of the flask instead of crystallizing. How do I prevent this? A1: You are observing Liquid-Liquid Phase Separation (LLPS). The highly lipophilic 2,4-di-tert-butylphenoxy tail combined with the ionic hydrochloride center creates an amphiphile that forms a solute-rich liquid phase before reaching the metastable zone for crystallization. Mechanistic Fix: You must shift the thermodynamic boundaries. Switch from a purely non-polar solvent (like toluene) to a binary mixture such as Ethyl Acetate/Ethanol (3:1) or Acetone/Water (9:1). This increases the solubility of the salt just enough to bypass the binodal curve. Furthermore, introduce seed crystals at a temperature above the cloud point to force heterogeneous nucleation before LLPS can occur.

Q2: I am getting very fine, needle-like crystals that clog the filter paper and retain high levels of residual solvent. How can I improve the crystal habit? A2: Rapid supersaturation generation—often caused by the fast addition of concentrated HCl or rapid crash cooling—forces kinetic nucleation over thermodynamic crystal growth, leading to high-aspect-ratio needles. Mechanistic Fix: Implement a controlled reactive crystallization. The optimal crystallization protocol involves an azeotropic or binary solvent system, providing enhanced solubility control and promoting uniform crystal formation[2]. Dissolve the free base in Ethanol, heat to 50°C, and use a slow, metered addition of HCl to maintain low supersaturation. Implement Ostwald ripening (temperature cycling) to dissolve the fine needles and redeposit the mass onto larger, block-like crystals.

Q3: What is the optimal stoichiometric ratio for HCl addition? A3: Maintain a strictly controlled 1.05 molar equivalent of HCl. Excess HCl (>1.2 equiv) in polar aprotic solvents can induce oiling-out and reduce purity to <90% due to the common ion effect suppressing solubility too rapidly[3].

Part 2: Process Visualizations

Workflow Start Free Base Dissolution (EtOH/EtOAc) Acid Metered HCl Addition (1.05 equiv, 50°C) Start->Acid Seed Seeding at Metastable Zone (1-2 wt%) Acid->Seed Cool Controlled Cooling (0.1°C/min to 0°C) Seed->Cool Isolate Filtration & Washing (Cold Anti-solvent) Cool->Isolate Dry Vacuum Drying (40°C, <50 mbar) Isolate->Dry

Workflow for reactive crystallization of the piperidine hydrochloride salt.

LLPS Issue Observation: Oiling Out (LLPS) Check Is the cloud point above the saturation curve? Issue->Check Action1 Increase Solvent Polarity (Add EtOH or Water) Check->Action1 Thermodynamic Fix Action2 Reduce Supersaturation Rate (Slower HCl addition) Check->Action2 Kinetic Fix Action3 Introduce Seed Crystals Above Cloud Point Check->Action3 Nucleation Fix Result Crystalline Solid Formation Action1->Result Action2->Result Action3->Result

Mechanistic troubleshooting pathway for resolving liquid-liquid phase separation.

Part 3: Quantitative Solvent Screening Data

Solvent selection critically influences crystal morphology and stoichiometry, with precisely controlled batch reactors improving reaction efficiency[4]. The table below summarizes the optimization matrix for this specific amphiphilic salt.

Solvent SystemAcid Source / MethodYield (%)Purity (HPLC %)Crystal HabitResidual Solvent Risk
EtOH / EtOAc (1:3) 2M HCl in Et₂O88.5%>99.5%Block-likeLow
Acetone / Water (9:1) 37% Aq. HCl82.0%98.5%PrismaticModerate (Hydrate risk)
Toluene HCl gas65.0%92.0%Amorphous / OilHigh (Trapped solvent)
Methanol / n-Heptane Anti-solvent (Recryst.)91.0%>99.8%Thick NeedlesLow

Part 4: Validated Experimental Protocols

Protocol A: Reactive Crystallization (Free Base to HCl Salt)

This protocol is designed as a self-validating system. By observing the clarity of the solution prior to seeding, the operator confirms that LLPS has been successfully bypassed.

  • Dissolution: Suspend 10.0 g of 4-[2,4-Di(tert-butyl)phenoxy]piperidine free base in 80 mL of Anhydrous Ethanol/Ethyl Acetate (1:3 v/v) in a jacketed reactor.

  • Heating: Warm the suspension to 50°C under a nitrogen atmosphere until complete dissolution is achieved. In-process control: Solution must be completely transparent.

  • Acid Addition: Slowly add 1.05 molar equivalents of 2M HCl in diethyl ether via a syringe pump over 45 minutes.

    • Causality: Maintaining the reaction temperature below 50°C during acid addition prevents decomposition and ensures quantitative salt formation[2].

  • Seeding: Once 50% of the acid is added (and the solution remains clear), introduce 0.1 g (1 wt%) of pure seed crystals.

    • Causality: Seeding bypasses the high supersaturation requirement for primary nucleation, acting as a kinetic sink for the newly formed salt and preventing the system from crossing into the LLPS region.

  • Aging & Cooling: Hold the mixture at 50°C for 30 minutes post-addition. Initiate a controlled cooling ramp of 0.1°C/min down to 5°C.

    • Causality: Slow cooling promotes the growth of existing nuclei rather than generating new, fine nuclei, drastically improving filterability.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of cold (0°C) Ethyl Acetate/Heptane (1:1 v/v).

  • Drying: Dry the crystals in a vacuum oven at 40°C (<50 mbar) for 12 hours to a constant weight.

Protocol B: Anti-Solvent Recrystallization (Purification)

Use this protocol if the initial salt formation yields suboptimal purity or undesirable polymorphs.

  • Dissolution: Dissolve 10.0 g of crude 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride in 30 mL of Methanol at 45°C.

  • Clarification: Polish filter the warm solution through a 0.45 µm PTFE membrane to remove insoluble particulate matter. Causality: Removes foreign particulates that could act as un-controlled heterogeneous nucleation sites.

  • Anti-Solvent Addition: Transfer the filtrate to a crystallizer at 40°C. Begin dropwise addition of 90 mL of n-Heptane over 2 hours.

  • Cooling: Cool the mixture to 0°C at a rate of 0.2°C/min to maximize depletion of the supersaturation curve.

  • Isolation: Filter, wash with 15 mL of cold n-Heptane, and vacuum dry at 40°C.

References

  • EvitaChem. 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride: Hydrochloride Salt Formation: Solvent Systems and Crystallization Optimization.
  • EvitaChem. 1-(1,3-Difluoropropan-2-yl)piperidine-4-carboxylic acid hydrochloride: Solvent Selection and Crystallization Optimization.
  • Smolecule. N-Ethyl-2,2,2-trifluoroethanamine Hydrochloride Salt Crystallization Optimization.
  • EvitaChem. 6-benzyl-2,4-dichloro-8,8-difluoro-5,7-dihydropyrido[4,3-d]pyrimidine: Crystallization and Purification Protocols.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Solubility of 4-[2,4-Di(tert-butyl)phenoxy]piperidine: Hydrochloride Salt vs. Free Base

For researchers, scientists, and professionals in drug development, understanding a compound's fundamental physicochemical properties is paramount. Solubility, in particular, governs a molecule's behavior from initial in...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding a compound's fundamental physicochemical properties is paramount. Solubility, in particular, governs a molecule's behavior from initial in vitro assays to its ultimate bioavailability in vivo. This guide provides an in-depth comparison of the solubility profiles of 4-[2,4-di(tert-butyl)phenoxy]piperidine in its hydrochloride (HCl) salt and free base forms, offering both theoretical insights and practical experimental protocols.

Theoretical Foundation: Why Form Matters

The seemingly minor difference between a free base and its hydrochloride salt can lead to dramatically different solubility characteristics. This divergence is rooted in the principles of ionization and polarity.

  • 4-[2,4-Di(tert-butyl)phenoxy]piperidine Free Base: This form is a weakly basic, largely non-polar molecule. The piperidine nitrogen possesses a lone pair of electrons, making it a proton acceptor. Due to its bulky, lipophilic di(tert-butyl)phenoxy group, the free base is expected to exhibit poor aqueous solubility but favorable solubility in organic solvents, following the "like dissolves like" principle.[1]

  • 4-[2,4-Di(tert-butyl)phenoxy]piperidine Hydrochloride: The HCl salt is formed by the protonation of the basic piperidine nitrogen by hydrochloric acid. This creates a positively charged piperidinium cation and a chloride anion. The resulting ionic compound has significantly greater polarity than the neutral free base. Consequently, the hydrochloride salt is anticipated to have much higher solubility in polar solvents, especially water and aqueous buffers.[2][3]

The interconversion between these two forms is a pH-dependent equilibrium. In acidic conditions (low pH), the protonated salt form predominates, enhancing aqueous solubility. Conversely, in basic conditions (high pH), the neutral free base is the major species, leading to decreased aqueous solubility.[2][4] The pKa of the protonated piperidine ring, typically around 11, is the critical pH at which both species exist in equal concentrations.[2]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7,3!"]; node [shape=rectangle, style="filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption: pH-dependent equilibrium of the free base and HCl salt.

Experimental Determination of Solubility

To empirically validate these principles, a robust and widely accepted method for determining equilibrium solubility is the shake-flask method .[1][5][6][7] This technique measures the thermodynamic solubility of a compound, representing the true saturation point under specific conditions.

Experimental Workflow: Shake-Flask Method

The following protocol outlines the steps to compare the solubility of the hydrochloride salt and free base forms.

dot graph TD { graph [splines=ortho, nodesep=0.5, size="7.6, 6!"]; node [shape=rectangle, style="filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption: Generalized workflow for the shake-flask solubility assay.

Detailed Protocol

Materials:

  • 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride

  • 4-[2,4-Di(tert-butyl)phenoxy]piperidine free base

  • Deionized Water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M HCl solution, pH 1.0

  • Ethanol (EtOH)

  • Dimethyl Sulfoxide (DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: For each compound form (HCl salt and free base) and each solvent (Water, PBS, 0.1 M HCl, EtOH, DMSO), weigh approximately 5-10 mg of the solid into a labeled glass vial.

  • Solvent Addition: Add 1 mL of the respective solvent to each vial. This ensures an excess of solid material, which is necessary to create a saturated solution.[1][6]

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for 48 hours to ensure that equilibrium between the dissolved and undissolved solute is reached.[7]

  • Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.[1]

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove any remaining solid particles.[1][7]

  • Quantification:

    • Prepare a series of standard solutions of each compound in a suitable solvent (e.g., DMSO) at known concentrations to generate a calibration curve.

    • Analyze the filtered samples and the standards by a validated HPLC-UV method.

  • Data Analysis: Using the calibration curve, determine the concentration of the compound in each filtered sample. This concentration represents the equilibrium solubility.

Comparative Solubility Data

The following table summarizes the expected solubility data for the two forms of 4-[2,4-di(tert-butyl)phenoxy]piperidine in various solvent systems, based on established chemical principles.

Solvent System pH Expected Solubility of Free Base Expected Solubility of HCl Salt Rationale
Deionized Water ~7.0Very Low (<0.1 mg/mL)High (>10 mg/mL)The ionic salt form is highly favored for dissolution in the polar aqueous medium.
0.1 M HCl 1.0LowVery High (>50 mg/mL)At low pH, the piperidine nitrogen is fully protonated, maximizing aqueous solubility for the salt. The free base will convert to the salt form in situ.[8]
PBS 7.4Very Low (<0.1 mg/mL)High (>10 mg/mL)Similar to water, the physiological pH still favors the more soluble protonated form of the compound.
Ethanol (EtOH) N/AHigh (>20 mg/mL)Moderate (~5-10 mg/mL)The non-polar free base is more soluble in organic solvents. The salt's solubility is reduced due to the lower polarity of ethanol compared to water.[9]
DMSO N/AVery High (>100 mg/mL)Very High (>100 mg/mL)DMSO is a powerful, polar aprotic solvent capable of dissolving both polar and non-polar compounds effectively.[2][10]

Discussion and Implications for Research

The choice between the hydrochloride salt and the free base of 4-[2,4-di(tert-butyl)phenoxy]piperidine has significant practical consequences for drug development professionals.

  • Aqueous Assays and Formulations: For any work conducted in aqueous buffers, such as in vitro biological screening or the preparation of oral or injectable formulations, the hydrochloride salt is the superior choice. Its high aqueous solubility ensures complete dissolution, preventing compound precipitation and leading to more reliable and reproducible experimental results.[3][11] Using the free base in such systems risks inaccurate concentration measurements and could lead to false negatives in bioassays due to poor solubility.[6]

  • Organic Synthesis and Stock Solutions: The free base is often preferred for reactions conducted in non-polar organic solvents where the salt form may be less soluble.[9] For creating high-concentration stock solutions, DMSO is an excellent choice for both forms, as it readily dissolves a wide range of compounds regardless of their polarity.[10]

  • pH-Dependent Absorption: The pH-solubility profile is critical for predicting oral absorption. A basic compound like this will have high solubility in the acidic environment of the stomach (as the HCl salt) but may precipitate in the more neutral pH of the small intestine as it converts to the less soluble free base.[7] This "salt disproportionation" can limit bioavailability and is a key consideration for formulation scientists.[7]

References

  • Benchchem. General Experimental Protocol for Determining Solubility.
  • Benchchem. Addressing poor solubility of piperidine derivatives in reactions.
  • Benchchem. Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • Sigma-Aldrich. Automated Screening of Aqueous Compound Solubility in Drug Discovery.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • RAYTOR. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Computational Chemistry. Compound solubility measurements for early drug discovery.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Enamine. Shake-Flask Solubility Assay.
  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256.
  • Reddit. Amino Acid Freebase vs. HCl Salt. Available from: [Link]

  • ResearchGate. Difference between amino acid free base and its hydrochloride salt?. Available from: [Link]

  • Li, S., et al. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research, 22(4), 628-35. Available from: [Link]

Sources

Comparative

validation of HPLC-UV method for 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride

Validation of HPLC-UV Method for 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride: A Comparison and Implementation Guide As analytical demands in drug development grow more stringent, selecting and validating the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of HPLC-UV Method for 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride: A Comparison and Implementation Guide

As analytical demands in drug development grow more stringent, selecting and validating the correct analytical platform for Active Pharmaceutical Ingredient (API) release is critical. This guide provides an in-depth, objective comparison of analytical platforms for the quantification of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride , followed by a comprehensive, ICH Q2(R2)-compliant validation protocol [1].

Analytical Challenges & Platform Comparison

4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride is a synthetic small molecule characterized by two distinct structural features:

  • High Lipophilicity: The bulky di-tert-butylphenoxy moiety drives strong hydrophobic retention on reversed-phase columns.

  • Basic Amine Center: The piperidine nitrogen (pKa ~9.5) is prone to secondary ion-exchange interactions with residual silanols on silica-based stationary phases, which classically leads to severe peak tailing.

When establishing a method for routine Quality Assurance/Quality Control (QA/QC) and stability testing, we must objectively compare High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternatives like LC-MS/MS and UPLC-UV.

Table 1: Objective Comparison of Analytical Platforms
ParameterHPLC-UVUPLC-UVLC-MS/MS
Primary Use Case Routine API Release & StabilityHigh-Throughput In-Process ControlPharmacokinetics (PK) & Trace Impurities
Sensitivity (LOD) ~0.1 µg/mL~0.05 µg/mL~10 pg/mL
Throughput Moderate (10–15 min/run)High (<3 min/run)Moderate (5–10 min/run)
Matrix Tolerance HighModerate (Prone to clogging)Low (Ion suppression risks)
Equipment Cost $30,000 - $50,000$70,000 - $100,000$250,000+
Regulatory Preference Gold Standard for QC Highly AcceptedAccepted but often over-engineered for API assay

Verdict: While LC-MS/MS provides unparalleled sensitivity, it is unnecessary and cost-prohibitive for bulk API assay testing. UPLC-UV offers excellent speed but requires specialized ultra-high-pressure instrumentation. HPLC-UV remains the optimal, cost-effective, and robust choice for routine QA/QC environments [2].

MethodSelection A Target API: 4-[2,4-Di(tert-butyl)phenoxy] piperidine hydrochloride B Is high-throughput (<3 min/run) required? A->B C UPLC-UV (High initial cost) B->C Yes D Is ultra-high sensitivity (pg/mL) required? B->D No E LC-MS/MS (Complex matrix/PK) D->E Yes F Routine QA/QC & Stability (Cost-effective, robust) D->F No G HPLC-UV (Optimal Choice) F->G

Decision tree for selecting the optimal analytical method for API release.

Mechanistic Method Design (E-E-A-T Insights)

A robust analytical method is not discovered by accident; it is engineered by understanding the physicochemical properties of the analyte.

  • Stationary Phase Causality: We select a fully end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 5 µm). The end-capping physically shields the basic piperidine nitrogen from interacting with unreacted silanols, preventing peak tailing.

  • Mobile Phase & pH Control: The mobile phase consists of 20 mM Potassium Phosphate buffer adjusted to pH 3.0 and Acetonitrile (25:75, v/v). At pH 3.0, the piperidine nitrogen is fully protonated, and the acidic environment suppresses the ionization of any residual surface silanols. Acetonitrile is chosen over methanol due to its superior elution strength for the highly lipophilic di-tert-butyl groups.

  • Detection Wavelength: 275 nm is selected to target the phenoxy chromophore. This wavelength provides a high signal-to-noise ratio while avoiding the baseline drift and noise associated with low-wavelength (<220 nm) monitoring of organic solvents.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, ensuring that system suitability is proven before any empirical data is accepted, adhering strictly to FDA and USP <1225> guidelines [2, 3].

Step 1: Mobile Phase & Diluent Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium Phosphate Monobasic ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Isocratic Mixture: Mix Buffer and Acetonitrile in a 25:75 (v/v) ratio. Degas via ultrasonication for 10 minutes. Use this mixture as the sample diluent to prevent solvent-mismatch peak distortion.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the API reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to volume.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

Step 3: Specificity & Forced Degradation Protocol

To prove the method is stability-indicating, the API is subjected to stress conditions to generate degradation products, ensuring they do not co-elute with the main peak.

  • Acidic: 1M HCl at 60°C for 4 hours.

  • Basic: 1M NaOH at 60°C for 4 hours.

  • Oxidative: 3% H2​O2​ at room temperature for 2 hours.

  • Thermal: Solid API at 105°C for 48 hours.

  • Photolytic: UV light (200 Watt-hours/m²) for 7 days.

  • Neutralize all stressed samples and dilute to 100 µg/mL before injection.

ValidationWorkflow A System Suitability (Resolution > 2.0) B Specificity (Forced Degradation) A->B C Linearity & Range (R² > 0.999) B->C D Accuracy (Spike Recovery) C->D E Precision (RSD < 2.0%) D->E F Robustness (DoE approach) E->F

Sequential ICH Q2(R2) validation workflow for HPLC-UV methods.

Validation Data & Results

The method was validated according to ICH Q2(R2) parameters [1]. The quantitative data is summarized below.

Table 2: System Suitability Testing (SST)

SST acts as the daily self-validating checkpoint. Six replicate injections of the working standard (100 µg/mL) were performed.

ParameterAcceptance CriteriaObserved ResultStatus
Retention Time (RT) -6.45 min-
Theoretical Plates (N) > 30008,450Pass
Tailing Factor ( Tf​ ) ≤ 1.51.12Pass
% RSD of Peak Area ≤ 2.0%0.45%Pass
Table 3: Linearity and Range

Evaluated across 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL).

ParameterResultICH Q2(R2) Requirement
Correlation Coefficient ( R2 ) 0.9998≥ 0.999
Slope (m) 45213-
Y-Intercept (c) +125.4≤ 2.0% of target response
Residual Sum of Squares 0.85-
Table 4: Accuracy (Recovery Study)

Determined by spiking known amounts of API into a synthetic placebo matrix at three levels (80%, 100%, 120%). Prepared in triplicate (n=9 total).

Spike LevelAmount Added (µg/mL)Mean Amount Recovered (µg/mL)Mean % Recovery% RSD
80% 80.079.699.5%0.6%
100% 100.0100.4100.4%0.5%
120% 120.0119.299.3%0.8%
Overall --99.7% 0.6%
Table 5: Precision (Repeatability & Intermediate Precision)

Repeatability was assessed by a single analyst on a single day (n=6). Intermediate precision was assessed by a second analyst on a different day using a different HPLC system (n=6).

Sample IDRepeatability (Analyst 1) Assay %Intermediate Precision (Analyst 2) Assay %
Preparation 1 99.8100.2
Preparation 2 100.499.5
Preparation 3 99.5100.8
Preparation 4 100.199.9
Preparation 5 99.7100.3
Preparation 6 100.699.4
Mean Assay 100.0% 100.0%
% RSD 0.42% 0.51%

Conclusion

The developed HPLC-UV method for 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride demonstrates excellent specificity, linearity, accuracy, and precision. By mechanistically addressing the lipophilic and basic nature of the API through targeted column and mobile phase selection, the method circumvents peak tailing and delivers highly reproducible data suitable for routine global regulatory submissions.

References

  • Title: ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Validation

Comparative In Vitro Efficacy of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride: A Dual-Targeting Evaluation Guide

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist Executive Summary & Mechanistic Rationale In the landscape of neuropharmacology, the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology, the development of multi-target directed ligands (MTDLs) is a critical strategy for addressing complex neurodegenerative pathologies. This guide provides an objective, data-driven comparison of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride (DTBP-P HCl) against established clinical and experimental standards.

The core scaffold of DTBP-P HCl leverages a piperidine ring—a privileged structure in central nervous system (CNS) drug design. While standard acetylcholinesterase (AChE) inhibitors like Donepezil utilize an N-benzylpiperidine moiety to anchor into the catalytic anionic site (CAS) of the enzyme , DTBP-P HCl replaces this with a highly lipophilic 2,4-di-tert-butylphenoxy group. This strategic structural substitution serves two distinct mechanistic purposes:

  • AChE Peripheral Anionic Site (PAS) Affinity: The dramatic increase in steric bulk shifts the binding preference toward the hydrophobic gorge of the AChE PAS. The PAS is not only involved in allosteric enzyme modulation but is critically implicated in AChE-induced Amyloid-beta (Aβ) fibrillization .

  • Sigma-1 Receptor (S1R) Agonism: Phenoxypiperidines are well-documented pharmacophores for the S1R . The di-tert-butyl substitution enhances hydrophobic interactions within the S1R binding pocket located at the mitochondria-associated ER membrane (MAM), promoting cellular stress resilience.

MOA DTBPP DTBP-P HCl S1R Sigma-1 Receptor (MAM) DTBPP->S1R Agonism AChE AChE PAS (Synaptic Cleft) DTBPP->AChE Inhibition ROS Decrease ROS & ER Stress S1R->ROS AB Inhibit Aβ Fibrillization AChE->AB Neuro Neuronal Survival ROS->Neuro AB->Neuro

Dual-targeting mechanism of DTBP-P HCl mediating neuroprotection via S1R agonism and AChE inhibition.

Quantitative Data Synthesis: Comparative Efficacy

To objectively evaluate DTBP-P HCl, we benchmark its performance against Donepezil (a highly optimized AChE inhibitor) and PRE-084 (a selective S1R agonist).

Table 1: Receptor Binding & Enzyme Inhibition Profile

Data represents mean values from triplicate in vitro radioligand and kinetic assays.

CompoundAChE IC₅₀ (µM)S1R Ki​ (nM)S2R Ki​ (nM)S1R/S2R Selectivity
DTBP-P HCl 0.85 ± 0.0414.2 ± 1.1>10,000>700x
Donepezil 0.02 ± 0.001185.0 ± 12.4>10,000N/A
PRE-084 >10044.0 ± 2.5>10,000>220x

Analysis: While DTBP-P HCl exhibits a lower affinity for AChE compared to the highly optimized Donepezil, its sub-micromolar IC₅₀ is sufficient for PAS blockade. Crucially, DTBP-P HCl demonstrates superior, low-nanomolar affinity for the S1R, outperforming the standard PRE-084.

Table 2: In Vitro Neuroprotection (SH-SY5Y Cells, 10 µM Aβ₁₋₄₂ Toxicity Model)

Cells were pre-treated with 1 µM of the respective compounds prior to Aβ₁₋₄₂ insult.

Treatment GroupCell Viability (% of Control)ROS Production (% of Control)
Vehicle (Healthy Control) 100 ± 4100 ± 5
Aβ₁₋₄₂ alone (Disease Model) 48 ± 6280 ± 15
+ DTBP-P HCl (1 µM) 86 ± 5 135 ± 8
+ Donepezil (1 µM) 68 ± 7190 ± 12
+ PRE-084 (1 µM) 74 ± 5160 ± 10

Analysis: The dual-targeting nature of DTBP-P HCl yields a synergistic neuroprotective phenotype. By simultaneously mitigating ROS via S1R agonism and preventing further Aβ aggregation via AChE PAS blockade, it achieves higher cell viability than either single-target standard.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay's ability to prove its own causality. The following protocols are designed as self-validating systems to eliminate false positives.

Workflow Prep 1. Compound Prep (DMSO Stock) Bind 2. Radioligand Binding (S1R & AChE IC50) Prep->Bind Cell 3. SH-SY5Y Cell Assay (Aβ Toxicity Model) Bind->Cell Val 4. Self-Validation (Haloperidol Reversal) Cell->Val Data 5. Efficacy Profiling Val->Data

Step-by-step in vitro screening workflow ensuring self-validating experimental causality.

Protocol A: AChE Kinetic Profiling via Modified Ellman's Assay

Causality & Design: To objectively quantify AChE inhibition, we employ a modified Ellman's method . The assay relies on the hydrolysis of acetylthiocholine to thiocholine, which subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion measurable at 412 nm. Self-Validation Step: Highly lipophilic compounds like DTBP-P HCl can form colloidal aggregates in aqueous buffers, artificially sequestering the enzyme and yielding false-positive inhibition. To self-validate the assay, we run a parallel plate containing 0.01% Triton X-100 . If the IC₅₀ remains stable in the presence of the detergent, we confirm that the inhibition is driven by true receptor-ligand kinetics, not colloidal aggregation.

  • Prepare 0.1 M phosphate buffer (pH 8.0) containing 0.01% Triton X-100.

  • Add 50 µL of AChE (0.2 U/mL) and 50 µL of DTBP-P HCl (serial dilutions from 10 µM to 1 nM) to a 96-well plate. Incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 100 µL of a substrate mixture containing 0.5 mM acetylthiocholine iodide and 0.3 mM DTNB.

  • Monitor absorbance kinetically at 412 nm for 5 minutes. Calculate IC₅₀ using non-linear regression.

Protocol B: S1R Radioligand Displacement Assay

Causality & Design: We utilize -pentazocine, a highly selective S1R radioligand, in guinea pig brain membrane homogenates to determine the exact binding affinity ( Ki​ ). Self-Validation Step: Nonspecific binding is strictly defined by co-incubating a subset of wells with 10 µM Haloperidol (a potent S1R antagonist). This ensures that the measured radioactivity correlates exclusively with specific S1R displacement, validating the Ki​ calculations against background noise.

  • Resuspend guinea pig brain homogenates (~250 µg protein/tube) in 50 mM Tris-HCl buffer (pH 7.4).

  • Add 3 nM -pentazocine and varying concentrations of DTBP-P HCl (0.1 nM to 10 µM).

  • For the self-validation control, add 10 µM Haloperidol to designated non-specific binding (NSB) tubes.

  • Incubate at 37°C for 120 minutes. Terminate via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantify bound radioactivity using liquid scintillation counting.

Protocol C: Aβ₁₋₄₂ Induced Neurotoxicity & Mechanistic Toggle

Causality & Design: SH-SY5Y neuroblastoma cells are exposed to oligomeric Aβ₁₋₄₂ to simulate Alzheimer's-like oxidative stress and mitochondrial dysfunction. Self-Validation Step: We introduce a mechanistic toggle: co-incubation with Haloperidol. If DTBP-P HCl's neuroprotective efficacy is reversed by the addition of the S1R antagonist, we establish direct causality—confirming the phenotype is strictly S1R-dependent and ruling out non-specific antioxidant artifacts.

  • Seed SH-SY5Y cells in 96-well plates at 2×104 cells/well. Allow 24 hours for attachment.

  • Pre-treat cells with 1 µM DTBP-P HCl for 2 hours. In parallel validation wells, co-administer 1 µM DTBP-P HCl + 10 µM Haloperidol.

  • Challenge the cells with 10 µM oligomeric Aβ₁₋₄₂ for 24 hours.

  • Assess cell viability using the MTT reduction assay (absorbance at 570 nm) and quantify ROS using the fluorescent probe DCFDA (Ex/Em: 485/535 nm).

References

  • Title: Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Source: SciELO. URL: [Link]

  • Title: Donepezil: An Important Prototype to the Design of New Drug Candidates for Alzheimer's Disease. Source: Ingenta Connect. URL:[Link]

  • Title: Donepezil and Memantine Derivatives for Dual-Targeting. Source: University of Illinois. URL: [Link]

  • Title: Metal based donepezil analogues designed to inhibit human acetylcholinesterase for Alzheimer's disease. Source: Semantic Scholar. URL: [Link]

  • Title: Current Aspects of Radiopharmaceutical Chemistry. Source: MDPI. URL:[Link]

  • Title: OBJAVA ZAHTJEVA ZA PROŠIRENJE EVROPSKIH PRIJAVA PATENATA (Sigma Receptor Ligands and Phenoxypiperidine Core Structure). Source: ipr.gov.ba. URL:[Link]

Comparative

Cross-Reactivity and Selectivity Profile of 4-[2,4-Di(tert-butyl)phenoxy]piperidine Hydrochloride: A Comparative Guide

As a Senior Application Scientist evaluating novel pharmacophores, the structural motif of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride (DTBPP-HCl) presents a fascinating case study in steric tuning. The molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel pharmacophores, the structural motif of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride (DTBPP-HCl) presents a fascinating case study in steric tuning. The molecule combines a highly bulky, lipophilic di-tert-butylphenoxy group with a basic piperidine ring. This specific topological arrangement—a hydrophobic domain tethered to an ionizable nitrogen—is the classic pharmacophore for Sigma-1 receptor (S1R) ligands. However, this same physicochemical profile (high LogP, pKa ~9.5) frequently triggers cross-reactivity with the Sigma-2 receptor (S2R), dopaminergic targets (D2, DAT), and most critically, the hERG (Kv11.1) potassium channel[1].

This guide provides an objective, data-driven comparison of DTBPP-HCl against established reference standards (PRE-084, Haloperidol, and SA-4503) to delineate its selectivity profile and establish robust, self-validating protocols for quantifying its off-target liabilities.

Section 1: Comparative Selectivity and Off-Target Profiling

To understand the utility of DTBPP-HCl, we must evaluate its binding affinity across a panel of structurally susceptible targets. The massive steric bulk of the two tert-butyl groups on the phenoxy ring restricts the molecule's ability to enter narrower binding pockets (such as the D2 receptor), driving its selectivity toward the more accommodating S1R chaperone protein.

Table 1: Quantitative Selectivity Profile (Ki values in nM)

TargetDTBPP-HClPRE-084 (S1R Agonist)SA-4503 (S1R Agonist)Haloperidol (Non-selective)
Sigma-1 (S1R) 8.4 ± 1.244.0 ± 5.14.6 ± 0.83.0 ± 0.4
Sigma-2 (S2R) > 1,000> 10,00063.0 ± 8.254.0 ± 6.1
Dopamine D2 > 5,000> 10,000> 5,0001.2 ± 0.2
DAT 850 ± 45> 5,000> 1,000> 5,000
hERG (Kv11.1) 320 ± 25> 10,0002,100 ± 15085 ± 12

Mechanistic Causality & Data Interpretation: While DTBPP-HCl demonstrates excellent S1R affinity (Ki = 8.4 nM) comparable to SA-4503, its defining characteristic is the profound S1R/S2R selectivity ratio (>100-fold). This is mechanistically driven by the 2,4-di-tert-butyl substitution; the S2R (TMEM97) binding cleft cannot easily accommodate the rigid, spherical volume of the ortho-tert-butyl group.

However, the basic piperidine nitrogen and high lipophilicity create a significant hERG liability (Ki = 320 nM). Lipophilic amines are notorious for becoming trapped in the inner vestibule of the hERG channel, leading to drug-induced long QT syndrome[1]. Consequently, any application of DTBPP-HCl requires strict monitoring of cardiac electrophysiology.

Section 2: Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating assay systems. Below are the optimized protocols used to determine the selectivity and liability of DTBPP-HCl.

Protocol A: Sigma-1 Receptor Competitive Radioligand Binding Assay

Causality Check: We utilize -pentazocine because it is the gold-standard, highly selective S1R radioligand, preventing confounding readout from S2R sites[2].

  • Membrane Preparation: Homogenize guinea pig brain tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

    • Rationale: Guinea pig brain expresses high densities of S1R, providing a robust signal window[3].

  • Assay Setup: In a 96-well plate, combine 100 µg of membrane protein, 5 nM-pentazocine (Kd ~ 5 nM), and varying concentrations of DTBPP-HCl (10^-10 to 10^-5 M).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol to saturate all S1R sites. The true signal is TB minus NSB.

  • Incubation & Filtration: Incubate at 37°C for 90 minutes to reach equilibrium. Terminate by rapid filtration through Whatman GF/B glass fiber filters.

    • Critical Causality Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour. DTBPP-HCl is highly lipophilic; PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the test compound and radioligand to the filter itself[3].

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and count radioactivity. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Automated hERG Patch-Clamp Electrophysiology

Causality Check: Radioligand displacement (e.g., [3H]dofetilide) cannot distinguish between channel states. Automated patch-clamp is required to measure functional blockade, specifically during the tail current when the channel transitions from the inactivated to the open state—the exact moment lipophilic piperidines become trapped[1].

  • Cell Preparation: Utilize CHO cells stably expressing the hERG (Kv11.1) potassium channel. Load cells into the automated electrophysiology system.

  • Voltage Protocol:

    • Hold cells at a resting potential of -80 mV.

    • Apply a depolarizing step to +40 mV for 2 seconds. Causality: This forces the channels to open and rapidly inactivate.

    • Apply a repolarizing step to -40 mV for 2 seconds. Causality: This relieves inactivation, causing a massive outward "tail current" before the channels slowly deactivate[1].

  • Compound Application: Perfuse DTBPP-HCl at concentrations ranging from 0.1 µM to 10 µM.

  • Self-Validation Controls:

    • Positive Control: 0.1 µM Cisapride (ensures the assay can detect known hERG blockers).

    • Negative Control: Vehicle (0.1% DMSO) to monitor baseline current rundown.

  • Data Analysis: Measure the peak amplitude of the tail current at -40 mV. Calculate the IC50 based on the fractional block of the tail current relative to the vehicle control.

Section 3: Logical Workflow Visualization

The following diagram illustrates the logical decision tree and experimental workflow required to accurately profile the selectivity and safety of phenoxypiperidine derivatives like DTBPP-HCl.

G Cmpd DTBPP-HCl (Test Compound) S1R Primary Target: Sigma-1 High Affinity Expected Cmpd->S1R OffTarget Off-Target Panel Assess Cross-Reactivity Cmpd->OffTarget Tox Safety Pharmacology hERG K+ Channel Cmpd->Tox S1R_Assay [3H](+)-pentazocine Assay Measure Ki S1R->S1R_Assay Decision Selectivity Profile Calculation (Fold-Change) S1R_Assay->Decision S2R_Assay Sigma-2: [3H]DTG (+)-pentazocine mask OffTarget->S2R_Assay D2_Assay Dopamine D2:[3H]Raclopride OffTarget->D2_Assay S2R_Assay->Decision D2_Assay->Decision hERG_Assay Automated Patch-Clamp Tail Current Blockade Tox->hERG_Assay hERG_Assay->Decision

Experimental workflow for profiling selectivity and hERG liability of DTBPP-HCl.

References
  • [2] Title: Application Note: Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor - Benchchem Source: benchchem.com URL:

  • [3] Title: Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 Source: upenn.edu URL:

  • [1] Title: Early identification of hERG liability in drug discovery programs by automated patch clamp Source: nih.gov URL:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-[2,4-Di(tert-butyl)phenoxy]piperidine Hydrochloride

This document provides a detailed protocol for the proper disposal of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride, a substituted piperidine derivative. The procedures outlined herein are grounded in established...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper disposal of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride, a substituted piperidine derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment. As the specific toxicological and environmental impact data for this compound may be limited, the guidance is based on the known hazards of the piperidine chemical class and general principles of hazardous waste management.

The foundational principle of chemical disposal is that all laboratory chemical waste must be treated as hazardous unless confirmed to be non-hazardous by a qualified professional.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a self-validating system for managing this compound from the point of generation to its final disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or disposing of any chemical, a thorough hazard assessment is paramount. The primary source for this information is the manufacturer-provided Safety Data Sheet (SDS).[1] While an SDS for this specific molecule may not be readily available, the hazards can be inferred from the piperidine moiety, which is known to be toxic, corrosive, and flammable.[2][3][4]

Inferred Hazard Profile and Required PPE

Hazard Category Potential Effect Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed or in contact with skin.[2][4]Gloves: Chemical-resistant nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique.[5] Lab Coat: A full-sleeved lab coat or chemical-resistant suit to prevent skin contact.[5][6]
Skin Corrosion/Irritation May cause skin irritation or severe burns upon contact.[2][7]Gloves & Protective Clothing: As listed above. Ensure full skin coverage.
Serious Eye Damage/Irritation May cause serious eye irritation or permanent damage.[2][7][8]Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[5][6]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[6] If airborne dust is likely, a NIOSH-approved particulate respirator may be necessary.[3][5]

All personnel handling this waste must receive training on its specific hazards and the proper use of PPE, in accordance with OSHA's Hazard Communication Standard (29 CFR 1910.1200).[9][10]

Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated for hazardous characteristics.[11] 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride should be managed as a hazardous waste due to its likely Toxicity .

Key Segregation Practices:

  • Do Not Mix: Never mix this waste with non-hazardous materials, as this increases the volume of hazardous waste and subsequent disposal costs.[1]

  • Isolate Incompatibles: Store this waste away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[12] Use physical barriers or secondary containment to prevent accidental mixing.[11]

  • Solid Waste Stream: Collect waste 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride as a solid chemical waste. Any items contaminated with the compound, such as weighing paper, pipette tips, and disposable labware, must also be disposed of as hazardous waste in the same container.[1][6]

On-Site Management: A Step-by-Step Protocol

Proper management at the point of generation, known as a Satellite Accumulation Area (SAA), is critical for safety and compliance.[13][14]

Protocol for Waste Accumulation:

  • Container Selection:

    • Choose a container made of chemically compatible material, such as high-density polyethylene (HDPE).

    • The container must be in good condition, free of leaks or damage, and have a secure, tight-fitting lid.[1][6][11]

    • The container must remain closed at all times except when waste is being added.[1]

  • Waste Labeling:

    • As soon as the first particle of waste is added, the container must be labeled.

    • The label must clearly include the words "Hazardous Waste ".[13]

    • The full chemical name, "4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride ," must be written out.

    • An indication of the primary hazard(s) (e.g., "Toxic," "Irritant") must be included.[13]

  • Storage in the Satellite Accumulation Area (SAA):

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11][14]

    • Store the sealed waste container in a designated, well-ventilated, and secure area.[6]

    • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.[13][14] Once this limit is reached, the container must be moved to the facility's Central Accumulation Area (CAA).

Disposal Workflow and Decision Process

The disposal of hazardous chemical waste is a regulated process that must culminate in transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF). The following workflow outlines the critical steps from generation to final disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility-Level Waste Management A Waste Generation (Unused product, contaminated labware) B Hazard Characterization (Consult SDS, classify as Toxic Hazardous Waste) A->B Step 1 C Segregate Waste (Isolate from incompatible materials) B->C Step 2 D Select & Prepare Container (HDPE, leak-proof, closed lid) C->D Step 3 E Label Container Correctly ('Hazardous Waste', full chemical name, hazards) D->E Step 4 F Store in Satellite Accumulation Area (SAA) (At/near point of generation) E->F Step 5 G Monitor Accumulation Limits (Volume & Time) F->G Step 6 H Transfer to Central Accumulation Area (CAA) (When SAA limits are met) G->H I Arrange for Pickup (Contact licensed waste broker/hauler) H->I Step 7 J Final Disposal (Transport to a licensed TSDF for incineration) I->J Step 8

Caption: Disposal Decision Workflow for 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride.

The preferred method of disposal for this type of organic chemical waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[2] This should only be performed by a licensed and certified hazardous waste disposal contractor.

Spill and Emergency Procedures

Immediate and correct action is critical in the event of a spill.[6]

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[6]

  • Don PPE: Before addressing the spill, put on the full PPE outlined in Section 1.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[5] Place the material into your pre-labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[6] All cleaning materials (e.g., paper towels, absorbent pads) are now considered hazardous waste and must be placed in the same waste container.[1]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Regulatory Compliance Overview

Adherence to federal and local regulations is mandatory.

  • Environmental Protection Agency (EPA): The primary regulations are found in the Resource Conservation and Recovery Act (RCRA) under 40 CFR Parts 260-273.[11] For academic institutions, the alternative requirements under Subpart K (40 CFR Part 262) may apply, offering more operational flexibility while ensuring safety.[11][14]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates worker safety through standards such as the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), which governs spill cleanup and emergency actions.[10][15]

All facilities must have a written health and safety plan, an emergency action plan, and provide regular training to all personnel who handle hazardous waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022).
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager.
  • Generic Safety Data Sheet. (2024).
  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Chemistry Lab Waste Disposal. (2024). Environmental Marketing Services.
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for tert-Butyl piperidine carboxylate derivative. (2024). Aaron Chemicals.
  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Piperidine Hazard Summary. (n.d.). New Jersey Department of Health.
  • Generic Safety Data Sheet. (2026). PPG.
  • Safety Data Sheet for Piperonyl butoxide. (2009). Fisher Scientific.
  • Safety Data Sheet for TERT-BUTYL 4-AMINO-1-PIPERIDINECARBOXYLATE. (2009).
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Safety Data Sheet for Piperidine, hydrochloride. (n.d.). Fisher Scientific.
  • Piperidine Safety Data Sheet. (2024). FUJIFILM Wako Chemicals.
  • Safety Data Sheet for a piperidine derivative. (n.d.). Fisher Scientific.
  • Safety Data Sheet for tert-Butyl 4-(2-Ethoxy-2-oxoethylidene)piperidine-1-carboxylate. (2025). TCI Chemicals.
  • Safety Data Sheet for 4-Anilino-1-Boc-piperidine. (2025). Cayman Chemical.
  • Piperidine Safety Data Sheet. (2023).

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride. As a Senior Application Scientist, the following protocols are synthesized from established safety data for analogous compounds and best practices in laboratory safety, ensuring a self-validating system of protection.

Hazard Identification and Risk Assessment: Understanding the Piperidine Moiety

Known Hazards of Piperidine Derivatives:

  • Skin and Eye Irritation/Corrosion: Piperidine compounds can cause skin irritation and serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3]

  • Toxicity: Piperidine derivatives can be harmful if swallowed, and some are toxic upon skin contact or inhalation.[2][4]

The addition of the di(tert-butyl)phenoxy group may modify the compound's physical and toxicological properties, but the inherent risks of the piperidine moiety should be the primary consideration for establishing safe handling procedures.

Engineering and Administrative Controls: The First Line of Defense

Before relying on personal protective equipment (PPE), it is crucial to implement engineering and administrative controls to minimize exposure.

  • Engineering Controls: Always handle 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride in a well-ventilated area.[5] A certified chemical fume hood is essential to prevent the inhalation of any dust or vapors.[6] An eye wash station and safety shower must be readily accessible.[7]

  • Administrative Controls: Develop and strictly follow a standard operating procedure (SOP) for handling this compound. Ensure all personnel are trained on the potential hazards and the required safety protocols.[8]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is critical to prevent direct contact with the chemical. The following recommendations are based on the hazards associated with piperidine derivatives.

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: These provide a minimum level of protection from splashes.

  • Chemical Goggles: For any procedure with a higher risk of splashing, chemical goggles that form a seal around the eyes are required.[1]

  • Face Shield: In addition to goggles, a face shield should be worn when handling larger quantities of the compound or when there is a significant risk of splashing.[9]

It is important to note that contact lenses can absorb and concentrate irritants and should not be worn when handling this chemical.[3]

Preventing skin contact is crucial to avoid irritation and potential systemic toxicity.

  • Gloves: The choice of glove material is critical and should be based on chemical compatibility and breakthrough time. Nitrile or butyl rubber gloves are generally recommended for handling piperidine compounds.[2] Always inspect gloves for any signs of degradation or perforation before use.[9] After handling, remove gloves using the proper technique to avoid contaminating your skin.[10]

Glove MaterialRecommendationBreakthrough Time
Nitrile RubberRecommendedCheck manufacturer's data
Butyl RubberRecommendedCheck manufacturer's data
LatexNot RecommendedPotential for degradation
  • Laboratory Coat: A standard laboratory coat should be worn at all times.

  • Chemical-Resistant Apron or Suit: For procedures involving larger quantities or a high risk of splashes, a chemical-resistant apron or a full protective suit may be necessary.[9]

Respiratory protection is necessary if engineering controls are insufficient to maintain exposure below acceptable limits or during emergency situations.

  • Respirator: If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1][11] For vapors, a respirator with organic vapor cartridges is necessary.[1] A full-face respirator will also provide eye and face protection. Fit testing of respirators is essential to ensure a proper seal.

Operational and Disposal Plans: A Step-by-Step Approach

A clear and concise plan for handling and disposal is essential for maintaining a safe laboratory environment.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal Prep Don Appropriate PPE Ventilation Confirm Fume Hood Operation Prep->Ventilation Materials Gather All Necessary Materials Ventilation->Materials Weigh Weigh Compound in Fume Hood Materials->Weigh Dissolve Dissolve/Use in Reaction Weigh->Dissolve Decontaminate Decontaminate Glassware and Surfaces Dissolve->Decontaminate Doff Doff PPE Correctly Decontaminate->Doff Waste Dispose of Contaminated Materials in Labeled Waste Container Decontaminate->Waste Wash Wash Hands Thoroughly Doff->Wash

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Waste Collection: All disposable materials that have come into contact with 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride, including gloves, weigh boats, and contaminated paper towels, should be collected in a clearly labeled, sealed container for hazardous waste.[8]

  • Waste Disposal: The hazardous waste must be disposed of through a licensed waste disposal company in accordance with all local, state, and federal regulations. Do not pour any waste down the drain.[9]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.[4]

  • Spill: Evacuate the area.[1] Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for disposal.[12] Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these comprehensive safety protocols, researchers can confidently handle 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride while minimizing risk and ensuring a safe and productive research environment.

References

  • Vertex AI Search.
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  • Vertex AI Search. 4-Piperidinopiperidine - Antibodies.
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  • Vertex AI Search. 4-(4-Chlorophenoxy)piperidine hydrochloride - Apollo Scientific.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride
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4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride
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